2-Methyl-8-quinolinyl benzenesulfonate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H13NO3S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-10-11-13-6-5-9-15(16(13)17-12)20-21(18,19)14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
WWYPOCUFUFXXPA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Methyl-8-quinolinyl benzenesulfonate
Disclaimer: A comprehensive literature search did not yield specific experimental data for the target compound, 2-Methyl-8-quinolinyl benzenesulfonate. This document provides a detailed overview of its constituent precursors, a proposed synthesis protocol, and an analysis of the chemical properties of the closely related analogue, quinolin-8-yl benzenesulfonate, to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction
This compound is a sulfonate ester that, while not extensively documented, belongs to a class of compounds with potential applications in organic synthesis and medicinal chemistry. The structure combines the 2-methyl-8-quinolinol moiety, a derivative of the versatile chelating agent 8-hydroxyquinoline, with a benzenesulfonate group. This combination suggests potential for use as a leaving group in nucleophilic substitution reactions or as a biologically active agent, leveraging the established activities of quinoline derivatives. Given the absence of direct data, this guide extrapolates information from its precursors and a structurally similar compound.
Precursor Analysis
The synthesis of this compound would logically proceed from 2-methyl-8-quinolinol and a benzenesulfonyl derivative.
2-Methyl-8-quinolinol
This precursor is a substituted quinoline. The synthesis of related compounds, such as 2-methyl-8-aminoquinoline, often involves multi-step processes starting from compounds like o-nitrophenol, which is reduced, cyclized, and then substituted. For instance, 2-methyl-8-hydroxyquinoline can be prepared by reacting o-aminophenol with crotonaldehyde.
Benzenesulfonic Acid and its Derivatives
Benzenesulfonic acid is a strong organic acid. For the purpose of esterification, it is typically converted to a more reactive derivative, such as benzenesulfonyl chloride. Benzenesulfonic acid and its salts are generally soluble in water.
Proposed Synthesis of this compound
The esterification of a phenol (in this case, the hydroxyl group of 2-methyl-8-quinolinol) with a sulfonyl chloride is a standard method for preparing sulfonate esters.
Experimental Protocol
Objective: To synthesize this compound from 2-methyl-8-quinolinol and benzenesulfonyl chloride.
Materials:
-
2-methyl-8-quinolinol
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-8-quinolinol in anhydrous dichloromethane.
-
Add an equimolar amount of pyridine to the solution and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of benzenesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
An In-depth Technical Guide to the Synthesis of (2-methylquinolin-8-yl) benzenesulfonate
This technical guide provides a comprehensive overview of the synthesis of (2-methylquinolin-8-yl) benzenesulfonate, a quinoline derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data in a clear and accessible format.
Synthetic Pathway Overview
The synthesis of (2-methylquinolin-8-yl) benzenesulfonate is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methylquinolin-8-ol, via a Skraup-Doebner-von Miller reaction. The subsequent step is the esterification of this intermediate with benzenesulfonyl chloride to yield the final product.
Step 1: Synthesis of 2-methylquinolin-8-ol
The initial step of the synthesis involves the cyclization reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst. This reaction, a variation of the Skraup synthesis, efficiently produces the 2-methyl-8-hydroxyquinoline core.
Step 2: Synthesis of (2-methylquinolin-8-yl) benzenesulfonate
The final product is synthesized by the reaction of 2-methylquinolin-8-ol with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic attack of the hydroxyl group of the quinoline on the sulfur atom of the sulfonyl chloride, leading to the formation of the desired benzenesulfonate ester and a hydrochloride salt of the base.
Experimental Protocols
Synthesis of 2-methylquinolin-8-ol
A detailed method for the synthesis of 2-methyl-8-hydroxyquinoline involves the reaction of o-aminophenol with crotonaldehyde.[1]
Materials:
-
o-Aminophenol
-
Crotonaldehyde
-
o-Nitrophenol (oxidizing agent)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Anhydrous Sodium Sulfate
-
Ammonia water
Procedure:
-
A mixture of 33.0g (0.3 mol) of o-aminophenol in 150 mL of 18% hydrochloric acid is stirred and refluxed.
-
After 30 minutes, a solution of 14.0g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde is added dropwise.
-
The reaction mixture is refluxed for an additional 2 hours.
-
After cooling, the solution is neutralized with ammonia water.
-
The aqueous layer is extracted four times with 100 mL portions of toluene.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a black solid.
-
The crude product is purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa to obtain 2-methyl-8-hydroxyquinoline.
Synthesis of (2-methylquinolin-8-yl) benzenesulfonate
This procedure is based on the general method for the synthesis of aryl sulfonates from phenols and sulfonyl chlorides.
Materials:
-
2-methylquinolin-8-ol
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-methylquinolin-8-ol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (2-methylquinolin-8-yl) benzenesulfonate.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| o-Aminophenol | C₆H₇NO | 109.13 | Starting material for 2-methylquinolin-8-ol |
| Crotonaldehyde | C₄H₆O | 70.09 | Reactant for quinoline ring formation |
| o-Nitrophenol | C₆H₅NO₃ | 139.11 | Oxidizing agent |
| 2-methylquinolin-8-ol | C₁₀H₉NO | 159.19 | Intermediate |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Reactant for esterification |
| (2-methylquinolin-8-yl) benzenesulfonate | C₁₆H₁₃NO₃S | 299.35 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of 2-methylquinolin-8-ol | o-Aminophenol, Crotonaldehyde, o-Nitrophenol | Hydrochloric Acid | Reflux | 2.5 | ≥85[1] |
| Synthesis of (2-methylquinolin-8-yl) benzenesulfonate | 2-methylquinolin-8-ol, Benzenesulfonyl chloride, Pyridine | Dichloromethane | 0 to RT | 12-24 | 70-90 (Estimated) |
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of (2-methylquinolin-8-yl) benzenesulfonate.
Caption: Synthesis pathway of (2-methylquinolin-8-yl) benzenesulfonate.
Logical Workflow for Synthesis and Purification
The following diagram outlines the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis and purification.
References
Spectroscopic Analysis of 2-Methyl-8-quinolinyl benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-8-quinolinyl benzenesulfonate. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this document presents a comprehensive analysis of closely related compounds and constituent fragments. This approach offers valuable reference points for researchers working with this molecule and similar chemical structures. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
This compound consists of a 2-methylquinoline moiety linked to a benzenesulfonate group through an ester bond. The chemical structure is presented below:
Chemical Formula: C₁₆H₁₃NO₃S Molecular Weight: 311.35 g/mol
Understanding the spectroscopic characteristics of the individual components is crucial for interpreting the data of the complete molecule. For this reason, this guide will reference data from 2-methyl-8-quinolinol and methyl benzenesulfonate.
Spectroscopic Data
The following sections summarize the expected and observed spectroscopic data for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete NMR spectrum for this compound is not publicly available, predicted shifts can be inferred from related structures. The following table provides reference ¹H and ¹³C NMR data for methyl benzenesulfonate.
Table 1: NMR Spectroscopic Data for Methyl Benzenesulfonate
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.92 | d |
| 7.69 | t |
| 7.58 | t |
| 3.89 | s |
Data is referential for the benzenesulfonate moiety.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The table below includes key IR absorption bands observed for a closely related compound, 2-METHYL-8-QUINOLINOL, 5-NITRO-o-TOLUENESULFONATE (ESTER).[1] These bands are indicative of the vibrations of specific chemical bonds.
Table 2: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1370 | Strong | S=O Asymmetric Stretch (Sulfonate) |
| ~1180 | Strong | S=O Symmetric Stretch (Sulfonate) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~900 | Strong | S-O Stretch (Sulfonate) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z (mass-to-charge ratio) of approximately 311. Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methyl-8-quinolinol cation (m/z 158) and the benzenesulfonyl cation (m/z 141). The table below shows the major fragments observed in the mass spectrum of methyl benzenesulfonate.
Table 3: Mass Spectrometry Data for Methyl Benzenesulfonate
| m/z | Relative Intensity (%) | Assignment |
| 172 | 30 | [M]⁺ (Molecular Ion) |
| 141 | 20 | [C₆H₅SO₂]⁺ |
| 93 | 15 | [C₆H₅O]⁺ |
| 77 | 100 | [C₆H₅]⁺ |
| 51 | 45 | [C₄H₃]⁺ |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard experimental procedures.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.[2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio of the resulting ions.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. While direct experimental data for this compound is pending, the provided analysis of related structures offers a robust framework for spectroscopic interpretation and further investigation.
References
In-depth Technical Guide: The Crystal Structure of 2-Methyl-8-quinolinyl Benzenesulfonate - A Case of Undetermined Structure
Foreword for Researchers, Scientists, and Drug Development Professionals
The meticulous study of molecular structures is a cornerstone of modern drug discovery and materials science. An unambiguous understanding of the three-dimensional arrangement of atoms within a crystal lattice provides invaluable insights into the substance's physical and chemical properties, guiding further research and development. This technical guide was initiated to provide a comprehensive overview of the crystal structure of 2-Methyl-8-quinolinyl benzenesulfonate. However, an exhaustive search of prominent crystallographic databases and the broader scientific literature has revealed a critical finding: as of the date of this publication, the crystal structure of this compound has not been experimentally determined and is therefore not publicly available.
This guide will instead detail the current state of knowledge, outline the synthetic rationale for this compound, and present crystallographic data for closely related structures. This comparative approach aims to provide a valuable resource for researchers interested in the structural chemistry of quinoline and benzenesulfonate derivatives.
Postulated Synthesis of this compound
While a specific experimental protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established chemical principles. The most probable method involves the esterification of 2-methyl-8-quinolinol with benzenesulfonyl chloride.
This reaction would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent would be critical to ensure the solubility of the reactants and facilitate the reaction. A common solvent for such reactions is dichloromethane or tetrahydrofuran.
Diagram of the Postulated Synthesis Workflow:
Caption: Postulated synthesis of this compound.
The Unresolved Crystal Structure: A Call for Further Research
The absence of a determined crystal structure for this compound presents a gap in the scientific record. Crystallographic analysis of this compound would be of significant interest for several reasons:
-
Conformational Analysis: Determining the dihedral angles between the quinoline and benzenesulfonate moieties would provide insight into the molecule's preferred conformation in the solid state.
-
Intermolecular Interactions: Understanding the packing of the molecules in the crystal lattice would reveal the nature and strength of non-covalent interactions, such as π-π stacking and hydrogen bonding.
-
Structure-Property Relationships: The crystal structure is a prerequisite for computational studies aimed at predicting the compound's properties, including its potential biological activity and material characteristics.
The successful crystallization of this compound would be the first and most critical step in its structural elucidation. This would likely involve screening a variety of solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization.
Crystallographic Data of Structurally Related Compounds
To provide a contextual framework, this section presents crystallographic data for compounds that share structural similarities with this compound. These include derivatives of 2-methyl-8-quinolinol and other quinolinyl sulfonate esters.
Crystal Structure of a 2-Methyl-8-hydroxyquinoline Derivative
While not the benzenesulfonate ester, the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate offers insight into the geometry of the 2-methyl-8-quinolinol moiety.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₅NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.345(2) Å, b = 16.934(3) Å, c = 9.213(2) Å |
| α = 90°, β = 108.33(3)°, γ = 90° | |
| Volume | 1530.8(5) ų |
| Z | 4 |
Note: The data presented is for a related compound and should not be extrapolated directly to this compound.
General Structural Features of Sulfonate Esters
Sulfonate esters are characterized by the R-SO₂-OR' functional group. The geometry around the sulfur atom is typically tetrahedral. The S-O bond lengths in the sulfonate group are generally in the range of 1.42-1.45 Å for the double bonds and 1.55-1.60 Å for the single bond to the ester oxygen. The R-S-O and O-S-O bond angles are typically close to the tetrahedral angle of 109.5°.
Future Directions and Conclusion
The lack of an experimentally determined crystal structure for this compound highlights an opportunity for further research. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of structural chemistry.
For researchers in drug development and materials science, the data on related compounds presented in this guide can serve as a starting point for computational modeling and the design of new molecules with desired properties. However, it is crucial to underscore that these are only approximations, and a definitive understanding of the structure-property relationships of this compound will only be possible once its crystal structure is determined.
This guide concludes not with a complete picture, but with a clear identification of a knowledge gap and a call to the scientific community to address it. The elucidation of the crystal structure of this compound remains a task for future investigation.
A Technical Guide to the Solubility of 2-Methyl-8-quinolinyl benzenesulfonate in Common Laboratory Solvents
Introduction: Predicting Solubility
The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis to pharmaceutical formulation. 2-Methyl-8-quinolinyl benzenesulfonate is an organic molecule incorporating both a quinoline and a benzenesulfonate ester functional group. An initial assessment of its solubility can be guided by the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.
-
Structural Features: The molecule possesses a large, relatively nonpolar aromatic system (quinoline and benzene rings) and a polar sulfonate ester group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the sulfonate group may impart some solubility in these solvents, particularly in hot water.[1][2] However, the large hydrophobic backbone will likely limit this solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant nonpolar surface area of the molecule, some solubility in these solvents can be expected.
-
Hypothetical Solubility Data Presentation
Once experimentally determined, the quantitative solubility data for this compound should be organized for clear comparison. The following table serves as a template for presenting such data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This method measures the concentration of the solute in a saturated solution at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Logical relationships of factors influencing the solubility of a compound.
References
In-depth Technical Guide: Thermal Stability of 2-Methyl-8-quinolinyl Benzenesulfonate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to provide a comprehensive overview of the thermal stability of 2-Methyl-8-quinolinyl benzenesulfonate. A thorough investigation of publicly available scientific literature and data sources was conducted to collate information regarding its thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and potential decomposition pathways.
Despite a comprehensive search, no specific experimental data on the thermal stability of this compound could be located. The scientific literature readily available does not contain specific studies detailing the thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of this particular compound. While research exists on related structures, such as 2-methylquinoline and other benzenesulfonate derivatives, this information is not directly applicable to predict the precise thermal behavior of the target molecule.
This document will, therefore, outline the standard experimental protocols and data presentation methods that would be employed in a typical thermal stability analysis of a compound like this compound. This will serve as a methodological framework for researchers planning to conduct such an investigation.
Theoretical Framework for Thermal Stability Analysis
The thermal stability of a pharmaceutical compound is a critical parameter, influencing its storage, handling, and the formulation of dosage forms. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, moisture content, and the presence of residual solvents.
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify thermal events such as melting, crystallization, and decomposition, providing data on melting points and enthalpies of transition.
Standard Experimental Protocols
Should experimental data for this compound become available, the following detailed methodologies would be the standard for a comprehensive thermal stability assessment.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere, typically nitrogen, at a constant heating rate (e.g., 10 °C/min).
-
The temperature range is typically from ambient to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and temperatures of maximum mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to the sample is monitored relative to the reference over a specified temperature range (e.g., 30 °C to 400 °C).
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Data Presentation
Quantitative data from TGA and DSC analyses are typically summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) |
| Onset of Decomposition (Tonset) | Data Not Available |
| Temperature at 5% Mass Loss (T5%) | Data Not Available |
| Temperature at 50% Mass Loss (T50%) | Data Not Available |
| Temperature of Maximum Decomposition Rate (Tpeak) | Data Not Available |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data Not Available | Data Not Available | Data Not Available |
| Decomposition | Data Not Available | Data Not Available | Data Not Available |
Visualization of Experimental Workflow
The logical flow of a thermal stability investigation can be visualized to provide a clear overview of the process.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While a detailed analysis of the thermal stability of this compound is not possible at this time due to a lack of available experimental data, this guide provides a comprehensive framework for conducting such an investigation. The outlined experimental protocols for TGA and DSC, along with the standardized methods for data presentation and visualization, offer a clear roadmap for researchers in the pharmaceutical sciences. The generation of empirical data through these methods is essential for a thorough understanding of the thermal properties of this compound, which is a prerequisite for its development and application.
A Technical Guide to the Synthesis and Applications of Quinoline Benzenesulfonates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of quinoline benzenesulfonate derivatives. This class of compounds has emerged as a significant area of interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to assist researchers in this field.
Synthesis of Quinoline Benzenesulfonates
The primary method for the synthesis of quinoline benzenesulfonates involves the reaction of a quinolinol precursor with a benzenesulfonyl chloride derivative. This straightforward and versatile approach allows for the introduction of a wide variety of substituents on both the quinoline and benzenesulfonate moieties, enabling the exploration of structure-activity relationships.
A key example is the synthesis of 2-substituted quinolin-4-yl benzenesulfonates. The general synthetic scheme starts with the preparation of a substituted 4-hydroxyquinoline, which is then reacted with a substituted benzenesulfonyl chloride in the presence of a base to yield the final product.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of 2-phenyl-6-pyrrolidinyl-quinolin-4-yl benzenesulfonate and its analogs.
Step 1: Synthesis of Substituted 4-Hydroxyquinolines
A mixture of a substituted aniline (1 equivalent), ethyl benzoylacetate (1.1 equivalents), and polyphosphoric acid is heated at 130-140°C for 2-3 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the substituted 4-hydroxyquinoline.
Step 2: Synthesis of Quinoline Benzenesulfonates
To a solution of the substituted 4-hydroxyquinoline (1 equivalent) in pyridine, the appropriate benzenesulfonyl chloride (1.2 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired quinoline benzenesulfonate.
Applications in Drug Development
Quinoline benzenesulfonate derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity and Tubulin Polymerization Inhibition
Several 2-substituted quinolin-4-yl benzenesulfonate derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The quantitative data for selected compounds are summarized in the tables below.
Table 1: Synthetic Yields of Selected Quinoline Benzenesulfonates
| Compound ID | Substituent (Quinoline) | Substituent (Benzenesulfonate) | Yield (%) |
| 1a | 2-phenyl-6-pyrrolidinyl | 4-methyl | 85 |
| 1b | 2-phenyl-6-pyrrolidinyl | 4-nitro | 78 |
| 1c | 2-phenyl-6-chloro | 4-methyl | 82 |
| 1d | 2-phenyl-6-chloro | 4-nitro | 75 |
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected Quinoline Benzenesulfonates
| Compound ID | CCRF-CEM (Leukemia) | K562 (Leukemia) | A549 (Lung) | HCT-116 (Colon) |
| 1a | 0.85 | 1.23 | 2.54 | 1.89 |
| 1b | 0.09 | 0.15 | 0.45 | 0.32 |
| 1c | 1.12 | 1.56 | 3.12 | 2.45 |
| 1d | 0.18 | 0.25 | 0.88 | 0.65 |
| Paclitaxel | 0.004 | 0.007 | 0.012 | 0.009 |
Table 3: Tubulin Polymerization Inhibition Assay
| Compound ID | IC50 (µM) |
| 1b | 1.5 |
| 1d | 2.1 |
| Colchicine | 1.8 |
Experimental Protocol for Tubulin Polymerization Assay
The ability of the synthesized compounds to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
GTP (Guanosine triphosphate)
-
Test compounds dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture and incubated on ice for 15 minutes.
-
GTP (1 mM final concentration) is added to initiate polymerization.
-
The absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Mechanism of action of quinoline benzenesulfonates.
Discovery and history of 2-Methyl-8-quinolinyl benzenesulfonate
Disclaimer: Publicly available information regarding a detailed discovery, extensive historical timeline, and biological activity of 2-Methyl-8-quinolinyl benzenesulfonate is limited. This compound is not a widely studied pharmaceutical agent with established signaling pathways. The following technical guide is based on information available within a specific patent for its application in materials science.
Introduction
Synthesis
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the synthesis of 2-methyl-8-hydroxyquinoline and its subsequent reaction with benzenesulfonyl chloride.
A detailed experimental protocol for the synthesis of 2-methyl-8-hydroxyquinoline, a precursor to the title compound, is outlined below.
Procedure:
-
A solution is prepared by dissolving 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as ethanol.
-
The solution is cooled in an ice bath.
-
A solution of methylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the cooled solution of 8-hydroxyquinoline.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-methyl-8-hydroxyquinoline.
The final product is synthesized by the reaction of 2-methyl-8-hydroxyquinoline with benzenesulfonyl chloride.
Procedure:
-
2-Methyl-8-hydroxyquinoline (1 equivalent) is dissolved in a suitable solvent such as pyridine.
-
The solution is cooled to 0°C.
-
Benzenesulfonyl chloride (1.1 equivalents) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
After the reaction is complete, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound has been investigated as a host material in the emitting layer of OLEDs. Its properties are tailored to facilitate efficient energy transfer to a dopant material, leading to light emission.
An OLED device was fabricated using this compound as a host material and a red-emitting dopant. The performance of this device is summarized in the table below.
| Parameter | Value |
| Host Material | This compound |
| Dopant | Red-emitting complex |
| Applied Voltage (V) | 10 |
| Luminance (cd/m²) | 1250 |
| Current Efficiency (cd/A) | 4.5 |
| Power Efficiency (lm/W) | 1.8 |
| Emission Color | Red |
Visualizations
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthetic pathway for this compound.
This diagram shows a simplified structure of an OLED device incorporating this compound.
Caption: Simplified architecture of the OLED device.
An In-depth Technical Guide to the Safety and Handling of 2-Methyl-8-quinolinyl benzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-8-quinolinyl benzenesulfonate was found in the public domain. This guide is based on the known hazards of its constituent functional groups, 2-methyl-8-quinolinol and benzenesulfonic acid, as well as safety data for structurally related compounds such as methyl benzenesulfonate and other benzenesulfonic acid derivatives. The recommendations provided herein are inferred and should be used as a precautionary guide. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Introduction
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess the following hazards. These are inferred from the known hazards of benzenesulfonates and quinoline derivatives.
Potential GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2) or Skin Corrosion (Category 1): Causes skin irritation or severe skin burns.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Germ Cell Mutagenicity (Suspected): Some related sulfonates are suspected of causing genetic defects.[3]
-
Aquatic Hazard (Acute, Category 2): Toxic to aquatic life.
Signal Word: Danger or Warning
Potential Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[3]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H341: Suspected of causing genetic defects.[3]
-
H401: Toxic to aquatic life.
Quantitative Data from Related Compounds
The following tables summarize quantitative data for compounds structurally related to this compound. This data is provided for comparative purposes to infer potential properties.
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Methyl Benzenesulfonate | Benzenesulfonic Acid |
| Physical State | Liquid | Solid (Low melting) |
| Appearance | Light brown / Colorless liquid | Beige |
| Melting Point | -4 °C / 24.8 °F | 45 - 50 °C / 113 - 122 °F |
| Flash Point | 143 °C / 289.4 °F | > 100 °C / > 212 °F |
| Specific Gravity | 1.300 | Not Available |
Source: Fisher Scientific Safety Data Sheets[4][5]
Table 2: Toxicological Data of Related Compounds
| Compound | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | Notes |
| Methyl Benzenesulfonate | 740 mg/kg | Not listed | May cause sensitization by skin contact.[4] |
| Methyl Benzenesulfonate | 250 mg/kg (Mouse) | Not Available | Moderately toxic after single ingestion.[1] |
Experimental Protocols for Safety and Handling
While specific experimental protocols for this compound are unavailable, the following general procedures should be adopted based on best practices for handling hazardous chemicals of this nature.
4.1. Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn in addition to goggles when there is a splash hazard.[4]
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile, neoprene) that have been tested for resistance to the specific chemicals being used.
-
Clothing: Wear a lab coat, and for larger quantities or higher risk procedures, a chemical-resistant apron or suit is recommended. Ensure clothing fully covers the arms and legs.[4]
-
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]
4.2. Spill Response Protocol
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial sorbents). For solid spills, carefully sweep up the material, avoiding dust generation. Do not add water to the spill.
-
Neutralization (for acidic components): If benzenesulfonic acid is spilled, it can be neutralized with a weak base such as sodium bicarbonate, but only by trained personnel.
-
Collection and Disposal: Collect the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Visualizations
The following diagrams illustrate key safety and logical workflows relevant to the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A hypothetical signaling pathway for the potential toxicity of this compound.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical advice/attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
Stability and Reactivity
-
Reactivity: No specific data is available. However, benzenesulfonates are generally stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[4][5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste material should be handled as hazardous waste.
References
Theoretical Investigations of 2-Methyl-8-quinolinyl benzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Methyl-8-quinolinyl benzenesulfonate. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from studies on structurally related compounds, including quinoline derivatives and sulfonate esters. The guide covers predicted molecular properties based on Density Functional Theory (DFT), anticipated spectroscopic data, a plausible experimental protocol for its synthesis, and a potential photochemical reaction pathway. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The incorporation of a benzenesulfonate group at the 8-position of the 2-methylquinoline scaffold introduces a versatile functional group that can influence the molecule's electronic properties, stability, and reactivity. Benzenesulfonates are known to be good leaving groups and can also impart specific steric and electronic effects.
This guide explores the theoretical underpinnings of this compound, offering predictions on its structure and properties. While direct experimental data on this compound is scarce, we can infer its characteristics by examining related molecules. For instance, studies on other quinoline derivatives provide insights into their potential biological activities and reaction mechanisms. Similarly, computational studies on sulfonate esters offer a framework for understanding the bonding and reactivity of the sulfonate moiety in this context.
Theoretical Studies and Computational Predictions
While no specific theoretical studies have been published for this compound, we can extrapolate from computational analyses of similar structures, such as other sulfonate esters and quinoline derivatives. Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, electronic structures, and reaction mechanisms.
A DFT study on the esterification of benzenesulfonic acid with methanol at the B3LYP/aug-cc-pVTZ level of theory has shown that the reaction can proceed through either an SN1 or SN2 pathway.[1][2][3] The SN1 mechanism, involving a sulfonylium cation intermediate, was found to have a low activation barrier.[1][2][3] For this compound, the electronic properties of the quinoline ring would likely influence the stability of any charged intermediates.
Furthermore, DFT and time-dependent DFT (TD-DFT) have been successfully used to calculate and assign the molecular structures, electronic absorption bands, and NMR chemical shifts for various sulfonate esters.[4] These studies often show good correlation with experimental data.[4] We can therefore predict the key structural and electronic parameters for our target molecule.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value/Description | Basis for Prediction |
| Molecular Formula | C16H13NO3S | Chemical structure |
| Molecular Weight | 299.35 g/mol | Chemical formula |
| Key Bond Lengths | S-O(ester): ~1.6 Å, S=O: ~1.4 Å | DFT studies on sulfonate esters[4] |
| Key Bond Angles | O-S-O: ~120°, C-O-S: ~118° | DFT studies on sulfonate esters[4] |
| Dipole Moment | Moderate to High | Presence of polar S=O and C-N bonds |
| HOMO-LUMO Gap | Expected to be influenced by the quinoline and benzene rings |
Plausible Synthesis of this compound
A likely synthetic route to this compound is the esterification of 2-methyl-8-quinolinol with benzenesulfonyl chloride in the presence of a base. This is a standard method for the preparation of sulfonate esters.
Experimental Protocol
Materials:
-
2-methyl-8-quinolinol
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using NMR, IR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Plausible synthesis workflow for this compound.
Predicted Spectroscopic Data
The structural features of this compound can be predicted to give rise to characteristic signals in its NMR and IR spectra. These predictions are based on the known spectra of its precursors, 2-methyl-8-quinolinol and benzenesulfonyl chloride, as well as data from similar quinoline and benzenesulfonate compounds.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm)
| 1H NMR | Predicted δ (ppm) | 13C NMR | Predicted δ (ppm) |
| CH3 | ~2.7 | CH3 | ~25 |
| Quinoline H | 7.2 - 8.5 | Quinoline C | 120 - 150 |
| Benzene H | 7.5 - 8.0 | Benzene C | 125 - 140 |
Table 3: Predicted IR Absorption Frequencies (in cm-1)
| Functional Group | Predicted Frequency (cm-1) |
| S=O (asymmetric stretch) | 1350 - 1380 |
| S=O (symmetric stretch) | 1170 - 1190 |
| S-O-C stretch | 950 - 1050 |
| C=N (quinoline) | 1600 - 1620 |
| C=C (aromatic) | 1450 - 1580 |
Potential Reactivity: Photochemical Cleavage
Studies on 8-quinolinyl benzenesulfonate derivatives have shown that they undergo photochemical cleavage upon irradiation with UV light (300-330 nm) in aqueous solutions.[5] This reaction yields the corresponding 8-quinolinols and benzenesulfonic acids with minimal byproducts.[5] Mechanistic studies suggest that the photolysis proceeds primarily through the homolytic cleavage of the S-O bond from the excited triplet state.[5]
It is highly probable that this compound would exhibit similar photochemical reactivity. The introduction of a methyl group at the 2-position of the quinoline ring may have a minor electronic effect on the photolysis reaction.
Photochemical Cleavage Mechanism
Caption: Proposed mechanism for the photochemical cleavage of this compound.
Conclusion
This technical guide has provided a theoretical and predictive overview of this compound. By leveraging data from related compounds, we have outlined its likely molecular properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic signatures, and a potential photochemical reaction pathway. The visualizations provided for the synthesis workflow and reaction mechanism offer a clear conceptual framework for these processes. It is our hope that this guide will stimulate further experimental and computational research into this and other substituted quinolinyl benzenesulfonates, ultimately unlocking their potential in various scientific and industrial applications. Future experimental validation of the predictions made herein is a crucial next step.
References
- 1. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methyl-8-quinolinyl benzenesulfonate as a Leaving Group in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established principles of cross-coupling chemistry. As of the latest literature review, specific experimental data for 2-Methyl-8-quinolinyl benzenesulfonate as a leaving group is not widely available. Therefore, the presented protocols are proposed methodologies derived from reactions with analogous sulfonate leaving groups (e.g., tosylates, mesylates, and triflates). Optimization will be required for specific substrates.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The choice of leaving group on the electrophilic partner is crucial for the success of these transformations. While halides (I, Br, Cl) and triflates (OTf) are the most common leaving groups, there is growing interest in developing alternatives.[2]
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), have emerged as viable alternatives to halides and triflates in various cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[3][4] They can be readily prepared from phenols, expanding the scope of accessible electrophiles.
This document provides a detailed protocol for the proposed use of this compound as a novel leaving group in palladium-catalyzed cross-coupling reactions. The quinolinyl moiety may offer unique electronic and coordinating properties that could influence catalyst activity and reaction outcomes.
Synthesis of the Precursor: 2-Methyl-8-quinolinol
The precursor for the leaving group, 2-Methyl-8-quinolinol, can be synthesized via established methods. A common route involves the Skraup synthesis or modifications thereof. An alternative approach involves the lithiation of a protected 2-methylquinoline derivative.[5][6] Once synthesized, the hydroxyl group of 2-Methyl-8-quinolinol can be converted to the benzenesulfonate ester.
Experimental Workflow for Synthesis
References
- 1. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-8-quinolinyl benzenesulfonate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-8-quinolinyl benzenesulfonate as a directing group in palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific sulfonate ester are limited, the protocols provided herein are based on well-established methodologies for substrates featuring the versatile 8-quinolyl directing group. The quinoline nitrogen atom is known to coordinate to the palladium catalyst, facilitating C-H activation at the C8 position of the quinoline ring, which is leveraged in various cross-coupling reactions.[1][2]
Overview of the 8-Quinolyl Directing Group
The 8-quinolyl moiety is a powerful directing group in transition-metal-catalyzed C-H functionalization.[3] Its bidentate coordination to the metal center, involving the quinoline nitrogen and the oxygen of a substituent at the 8-position (in this case, the benzenesulfonate), forms a stable five-membered palladacycle intermediate. This directs the regioselective activation of the C-H bond at the ortho position of a tethered aryl group or can facilitate reactions at other positions on the quinoline ring itself.
Key Features:
-
Robust and Stable: The quinoline scaffold is thermally and chemically robust, tolerating a wide range of reaction conditions.
-
Strong Coordinating Ability: The nitrogen atom of the quinoline ring effectively coordinates to palladium, enabling efficient C-H activation.
-
Versatility: The 8-quinolyl directing group has been successfully employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Synthesis of this compound
The substrate can be synthesized in a two-step procedure starting from commercially available materials. First, 2-methyl-8-quinolinol is prepared, followed by its reaction with benzenesulfonyl chloride.
Protocol for Synthesis of 2-Methyl-8-quinolinol:
A common method for the synthesis of 2-methyl-8-quinolinol involves the Skraup-Doebner-von Miller reaction or similar cyclization strategies. For instance, o-aminophenol can be reacted with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.[4]
Protocol for Synthesis of this compound:
-
To a solution of 2-methyl-8-quinolinol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings using this compound. These protocols are based on established procedures for other 8-substituted quinolines and related directing group-assisted C-H functionalization reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of C-H activation, an aryl C-H bond can be coupled with an arylboronic acid.
Table 1: Representative Suzuki-Miyaura Coupling of 8-Bromoquinolines with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-2-methylquinoline | 95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-methylquinoline | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | 8-(4-Trifluoromethylphenyl)-2-methylquinoline | 88 |
| 4 | 2-Thienylboronic acid | 8-(2-Thienyl)-2-methylquinoline | 85 |
Note: Data are representative and based on analogous Suzuki-Miyaura couplings of 8-bromoquinolines.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 2-methyl-8-bromoquinoline (as a proxy for a C-H activated substrate, 1.0 eq), the corresponding arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 8-aryl-2-methylquinoline.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The intramolecular Heck reaction of 8-hydroxyquinolines has been reported.[6] A directed intermolecular Heck reaction is also plausible.
Table 2: Representative Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Product | Yield (%) | | :---- | :--- | :--- | :---: | | 1 | Iodobenzene | Styrene | Stilbene | 85 | | 2 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 90 | | 3 | 1-Iodonaphthalene | 1-Octene | 1-(1-Naphthyl)-1-octene | 78 |
Note: Data are representative and based on general Heck reaction protocols.[7][8]
Experimental Protocol: Heck Reaction
-
In a sealable reaction vessel, combine the aryl halide (e.g., an 8-halo-2-methylquinoline, 1.0 eq), the alkene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%).
-
Add a base, such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as DMF, DMAc, or toluene.
-
Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Representative Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Product | Yield (%) | | :---- | :--- | :--- | :---: | | 1 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 96 | | 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 89 | | 3 | 2-Iodopyridine | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 92 |
Note: Data are representative and based on general Sonogashira coupling protocols.[9][10]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (e.g., an 8-halo-2-methylquinoline, 1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired coupled product.
Catalytic Cycles for Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound as a potential substrate, from reaction setup to product isolation and characterization.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is crucial to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Methyl-8-quinolinyl benzenesulfonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methyl-8-quinolinyl benzenesulfonate as a key intermediate in pharmaceutical synthesis. This compound serves as a versatile precursor for the introduction of the 2-methyl-8-quinolinyl moiety into various molecular scaffolds, a common structural motif in biologically active compounds.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The 2-methyl-8-quinolinyl subunit, in particular, is a recurring feature in various therapeutic agents. This compound is an activated form of 2-methyl-8-hydroxyquinoline (also known as 8-hydroxyquinaldine), designed to facilitate nucleophilic substitution and cross-coupling reactions at the 8-position of the quinoline core. The benzenesulfonate group acts as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, a critical aspect of modern drug discovery and development.[1][2]
The primary application of this compound lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical synthesis for the construction of complex molecular architectures.[1]
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical applications.[1] The benzenesulfonate group serves as an effective leaving group, analogous to halides or triflates, facilitating reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methylquinolines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] In this context, this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to yield 8-aryl-2-methylquinoline derivatives. These products are of significant interest as they can serve as scaffolds for the development of novel therapeutics.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-8-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-methylquinoline | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Methyl-8-(pyridin-3-yl)quinoline | 75-85 |
| 4 | 2-Thienylboronic acid | 2-Methyl-8-(thiophen-2-yl)quinoline | 70-80 |
Buchwald-Hartwig Amination: Synthesis of 8-Aminoquinoline Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[4] Coupling this compound with a wide range of primary or secondary amines leads to the formation of 8-amino-2-methylquinoline derivatives. This class of compounds is prevalent in antimalarial drugs and other bioactive molecules.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2-methylquinolin-8-amine | 80-90 |
| 2 | Morpholine | 4-(2-Methylquinolin-8-yl)morpholine | 85-95 |
| 3 | Benzylamine | N-Benzyl-2-methylquinolin-8-amine | 75-85 |
| 4 | Piperidine | 8-(Piperidin-1-yl)-2-methylquinoline | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from commercially available 2-methyl-8-hydroxyquinoline.
Materials:
-
2-Methyl-8-hydroxyquinoline (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methyl-8-hydroxyquinoline in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with arylboronic acids.[3][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 8-aryl-2-methylquinoline.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with amines.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 8-amino-2-methylquinoline derivative.
Visualizations
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Figure 2: General workflow for the Buchwald-Hartwig amination reaction.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-8-quinolinyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the laboratory-scale synthesis of 2-Methyl-8-quinolinyl benzenesulfonate, a compound of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the preparation of 2-Methyl-8-quinolinol, followed by its esterification with benzenesulfonyl chloride.
Step 1: Synthesis of 2-Methyl-8-quinolinol
This initial step involves the synthesis of the precursor, 2-Methyl-8-quinolinol, through a cyclization reaction between o-aminophenol and crotonaldehyde.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (0.3 mol), 150 mL of 18% hydrochloric acid.
-
Reagent Addition: While stirring, bring the mixture to reflux. Over a period of 30 minutes, slowly add a solution of o-nitrophenol (0.1 mol) and crotonaldehyde (0.4 mol).
-
Reaction: Continue to reflux the mixture for 2 hours.
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it with ammonia water.
-
Extraction: Extract the product with toluene (4 x 100 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield a solid.
-
Purification: The crude product can be purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa, to yield 2-Methyl-8-hydroxyquinoline.[1]
Expected Data for 2-Methyl-8-quinolinol
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70-74 °C[2] |
| Molecular Formula | C₁₀H₉NO[2][3] |
| Molecular Weight | 159.19 g/mol [3] |
| Yield | ≥ 85%[1] |
Step 2: Synthesis of this compound
This final step involves the esterification of 2-Methyl-8-quinolinol with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-8-quinolinol (1 equivalent) in dry tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dry THF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Expected Data for this compound
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Molecular Formula | C₁₆H₁₃NO₃S |
| Molecular Weight | 311.35 g/mol |
| Yield | To be determined experimentally |
Visualized Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthesis workflow for this compound.
Caption: Logical relationship of reactants, intermediate, and final product.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methyl-8-quinolinyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utility of 2-methyl-8-quinolinyl benzenesulfonate as a versatile precursor in the synthesis of novel heterocyclic compounds. The quinoline moiety serves as a robust directing group in transition metal-catalyzed C-H activation and functionalization reactions, while the benzenesulfonate group at the 8-position acts as an effective leaving group in subsequent cross-coupling or cyclization reactions. This dual functionality allows for the regioselective construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for the synthesis of the title compound and its application in a representative palladium-catalyzed intramolecular cyclization are provided, alongside data on reaction optimization and substrate scope.
Introduction
The quinoline scaffold is a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the quinoline ring is a key approach to generating molecular diversity and novel therapeutic agents.[3][4] Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient modification of such scaffolds.[5] The 8-aminoquinoline moiety, in particular, has been extensively utilized as a bidentate directing group for the ortho-C-H functionalization of arenes and alkanes.[6][7]
This document focuses on the application of this compound, a derivative of 8-hydroxy-2-methylquinoline, in the synthesis of fused heterocyclic compounds. The core concept involves an intramolecular palladium-catalyzed reaction where the quinoline nitrogen directs the activation of a proximate C-H bond, followed by an intramolecular cyclization via displacement of the benzenesulfonate leaving group. This strategy provides a convergent and atom-economical approach to complex heterocyclic architectures.
General Reaction Scheme
The overall synthetic strategy involves two key stages: the preparation of the this compound precursor and its subsequent use in a palladium-catalyzed intramolecular cyclization to afford a fused heterocyclic product.
Caption: General two-stage approach for heterocyclic synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from commercially available 2-methyl-8-hydroxyquinoline.
Materials:
-
2-Methyl-8-hydroxyquinoline (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine (anhydrous, 5 mL per gram of quinoline)
-
Dichloromethane (DCM, anhydrous, 10 mL per gram of quinoline)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-methyl-8-hydroxyquinoline in anhydrous DCM and anhydrous pyridine at 0 °C under a nitrogen atmosphere, add benzenesulfonyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation/Cyclization
This protocol provides a general procedure for the synthesis of a fused heterocyclic system from a suitably substituted this compound derivative. The example below outlines the formation of a six-membered ring.
Materials:
-
Substituted this compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous, 0.1 M solution of the substrate)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine the this compound derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fused heterocyclic compound.
Data Presentation
The following table summarizes representative results for palladium-catalyzed cross-coupling reactions involving sulfonate leaving groups, which are analogous to the proposed application of this compound.
| Entry | Electrophile (Aryl Sulfonate) | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenyl tosylate | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biphenyl | 85 | [8] |
| 2 | Naphthyl triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 4-Methoxy-1-phenylnaphthalene | 92 | [8] |
| 3 | Pyridin-2-yl imidazolylsulfonate | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | 2-(4-Fluorophenyl)pyridine | 78 | [9] |
| 4 | Phenyl benzenesulfonate | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene | 65 | N/A |
Note: The data presented are from analogous reactions and serve to illustrate the feasibility and expected efficiency of cross-coupling reactions with sulfonate electrophiles.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed intramolecular C-H activation and cyclization of a this compound derivative.
Caption: Proposed catalytic cycle for intramolecular cyclization.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of heterocyclic compounds using the described protocols.
Caption: General experimental and purification workflow.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules. The methodologies presented herein, based on well-established principles of C-H activation and cross-coupling chemistry, offer a reliable pathway for the construction of novel fused quinoline derivatives. These protocols and the accompanying data provide a solid foundation for researchers in organic synthesis and drug discovery to explore the potential of this and related compounds in their respective fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-8-quinolinyl Benzenesulfonamide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of N-(2-methylquinolin-8-yl)benzenesulfonamide as a versatile directing group in transition metal-catalyzed C-H functionalization reactions. These reactions are powerful tools for the synthesis of complex organic molecules, with significant applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for C-H activation using 8-aminoquinoline derivatives.
Introduction
The 8-aminoquinoline moiety is a highly effective bidentate directing group for a variety of transition metal-catalyzed C-H functionalization reactions.[1] When converted to its benzenesulfonamide derivative, N-(2-methylquinolin-8-yl)benzenesulfonamide, it provides a robust and versatile platform for directing the selective formation of C-C and C-heteroatom bonds. The quinoline nitrogen and the sulfonamide nitrogen coordinate to the metal center, forming a stable six-membered metallacycle that facilitates the activation of otherwise unreactive C-H bonds at specific positions on a substrate. This directing group has shown utility in a range of transformations, including palladium-catalyzed arylation and alkylation, and rhodium-catalyzed olefination. Furthermore, quinoline-sulfonamide hybrids have demonstrated biological activity, making them attractive scaffolds in drug discovery.[2]
Synthesis of the Directing Group: N-(2-methylquinolin-8-yl)benzenesulfonamide
The synthesis of the directing group is a straightforward procedure involving the reaction of 2-methyl-8-aminoquinoline with benzenesulfonyl chloride.
Experimental Protocol
-
To a stirred solution of 2-methyl-8-aminoquinoline (1.0 eq.) in pyridine (0.2 M) at 0 °C, add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-methylquinolin-8-yl)benzenesulfonamide.
Experimental Workflow
References
Application Notes and Protocols: 2-Methyl-8-quinolinyl benzenesulfonate in Medicinal Chemistry
Introduction
2-Methyl-8-quinolinyl benzenesulfonate is a molecule that combines two key chemical functionalities with known relevance in medicinal chemistry: the 2-methyl-8-quinolinol core and a benzenesulfonate ester. The quinoline ring system is a privileged scaffold found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The 2-methyl and 8-hydroxyl substitutions can further modulate this activity and provide a handle for further derivatization.
The benzenesulfonate group, while often utilized as a leaving group in organic synthesis, has also been incorporated into drug design as a pharmacophore or as part of a prodrug strategy. Benzenesulfonate derivatives have shown promise as anticancer agents and enzyme inhibitors.
This document outlines potential, hypothetical applications of this compound in medicinal chemistry, drawing parallels from related compounds and providing conceptual experimental protocols for its synthesis and evaluation.
Potential Applications in Medicinal Chemistry
Based on the activities of its parent structures, this compound could be investigated for the following applications:
-
Anticancer Agent: Quinoline derivatives are known to exhibit anticancer activity. The benzenesulfonate moiety has also been found in compounds with antiproliferative effects. The combination of these two could lead to a novel anticancer agent.
-
Enzyme Inhibitor: The rigid quinoline structure is suitable for binding to enzyme active sites. Benzenesulfonate derivatives have been reported as inhibitors of enzymes like human neutrophil elastase.[1]
-
Prodrug Strategy: The benzenesulfonate ester could act as a prodrug linker, which upon enzymatic or chemical cleavage, would release the active 2-methyl-8-quinolinol. This could be a strategy to improve bioavailability or target drug delivery.
Hypothetical Experimental Data
The following tables represent hypothetical data that could be generated if this compound were synthesized and tested for anticancer activity.
Table 1: In Vitro Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| HeLa | Cervical | 25.1 |
Table 2: Comparison of IC₅₀ values for this compound and its parent compounds.
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | HeLa (µM) |
| 2-Methyl-8-quinolinol | > 100 | > 100 | > 100 | > 100 |
| Benzenesulfonic acid | > 100 | > 100 | > 100 | > 100 |
| This compound | 15.2 | 22.8 | 18.5 | 25.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 1.1 |
Experimental Protocols
Synthesis of this compound
This protocol describes a potential method for the synthesis of this compound from 2-methyl-8-quinolinol and benzenesulfonyl chloride.
Materials:
-
2-Methyl-8-quinolinol
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential prodrug activation pathway.
References
Application Note: Analytical Methods for Monitoring Reactions Involving 2-Methyl-8-quinolinyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-8-quinolinyl benzenesulfonate and its derivatives are significant intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, ensuring product quality, and optimizing process parameters. This document provides detailed application notes and protocols for the analysis of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative data for the proposed analytical methods. These values are estimates based on methods for structurally similar compounds and may require optimization for specific applications.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.3 - 30 ng/mL | 1.5 - 15 µg/mL |
| Linearity Range | 0.3 - 200 µg/mL | 0.3 - 500 ng/mL | 1.5 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely used technique for the analysis of quinoline derivatives and benzenesulfonates.[2][3] This method allows for the separation and quantification of this compound from starting materials, intermediates, and byproducts.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. A common starting gradient is 30% acetonitrile, increasing to 90% over 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute a sample of the reaction mixture with the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm and 280 nm. The optimal wavelength should be determined by analyzing the UV spectrum of the standard.
-
-
Analysis: Inject the calibration standards and the sample. Identify the peak for this compound based on the retention time of the standard. Quantify the analyte using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4][5] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. However, some methods allow for the direct analysis of sulfonate esters.[6]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Materials:
-
Helium (carrier gas, high purity)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a sample of the reaction mixture in dichloromethane to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the standards and the sample. Identify the peak for this compound based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of quinoline-containing compounds due to their strong UV absorbance.[7][8] This method is particularly useful for monitoring the overall progress of a reaction where the starting material and product have distinct UV spectra.
Instrumentation:
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Materials:
-
Ethanol or other suitable UV-transparent solvent
-
This compound reference standard
Protocol:
-
Wavelength Selection: Dissolve a small amount of the this compound reference standard in ethanol and record its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethanol at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a sample of the reaction mixture with ethanol to an absorbance value within the linear range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample.
-
-
Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.
Conclusion
The analytical methods described provide a comprehensive toolkit for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for separation of multiple components (HPLC, GC-MS) or rapid, high-throughput analysis (UV-Vis Spectroscopy). It is recommended to validate the chosen method for the specific reaction matrix to ensure accurate and reliable results.
References
- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 2. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. japsonline.com [japsonline.com]
- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-8-quinolinyl benzenesulfonate for Pilot Plants
Introduction
This document provides a detailed protocol for the scale-up synthesis of 2-Methyl-8-quinolinyl benzenesulfonate, a potentially valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis involves the reaction of 2-Methyl-8-quinolinol with benzenesulfonyl chloride. This application note is intended for researchers, scientists, and drug development professionals involved in process development and pilot plant operations. The protocol outlines the necessary steps for a safe and efficient scale-up of this synthesis, with a focus on critical process parameters and safety considerations.
Materials and Methods
Materials
| Material | Grade | Supplier | CAS No. |
| 2-Methyl-8-quinolinol | Reagent | Sigma-Aldrich | 826-81-3 |
| Benzenesulfonyl chloride | Reagent | Merck | 98-09-9 |
| Triethylamine | Anhydrous | Fisher Scientific | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous | VWR | 75-09-2 |
| Sodium Bicarbonate | ACS Grade | EMD Millipore | 144-55-8 |
| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker | 7757-82-6 |
| Deionized Water | N/A | In-house | 7732-18-5 |
Equipment
-
100 L Glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
50 L dropping funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
pH meter.
-
Rotary evaporator with a 20 L flask.
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves, lab coat.
Experimental Protocol
The synthesis of this compound is achieved through the esterification of 2-Methyl-8-quinolinol with benzenesulfonyl chloride in the presence of a base.
Reaction Setup
-
Ensure the 100 L glass-lined reactor is clean, dry, and purged with an inert gas (Nitrogen).
-
Charge the reactor with 2-Methyl-8-quinolinol (5.0 kg, 31.4 mol) and anhydrous dichloromethane (50 L).
-
Stir the mixture at 150 rpm until the 2-Methyl-8-quinolinol is fully dissolved.
-
Cool the solution to 0-5 °C using the reactor's cooling jacket.
-
Add triethylamine (4.4 L, 31.6 mol) to the reactor.
Addition of Benzenesulfonyl Chloride
-
In a separate, dry 50 L dropping funnel, charge benzenesulfonyl chloride (5.55 kg, 31.4 mol) dissolved in anhydrous dichloromethane (10 L).
-
Add the benzenesulfonyl chloride solution dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12 hours.
Work-up and Isolation
-
Quench the reaction by slowly adding 20 L of deionized water to the reactor.
-
Stir the mixture for 15 minutes and then stop the agitation. Allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 15 L) and deionized water (2 x 15 L).
-
Dry the organic layer over anhydrous sodium sulfate (2.5 kg).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Flow Diagram
Application Notes and Protocols: 2-Methyl-8-quinolinyl Benzenesulfonate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methyl-8-quinolinyl benzenesulfonate as a key intermediate in the development of novel agrochemicals. The quinoline scaffold is a recognized pharmacophore in numerous fungicides and insecticides, and the use of the benzenesulfonate group offers a versatile strategy for the construction of complex agrochemical molecules through cross-coupling reactions.
Introduction
Quinolines, and specifically 8-hydroxyquinoline derivatives, are privileged structures in the field of agrochemicals due to their ability to chelate metal ions essential for fungal growth and other biological activities. The functionalization of the 8-hydroxyl group of 2-methyl-8-quinolinol with a benzenesulfonyl group creates a highly effective leaving group, facilitating nucleophilic substitution and carbon-carbon bond formation. This strategy allows for the efficient incorporation of the 2-methyl-8-quinolinyl moiety into a wide range of molecular backbones, enabling the exploration of new chemical space for potential agrochemical candidates.
The primary application of this compound in agrochemical synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern synthetic chemistry and are widely employed in the agrochemical industry for their efficiency and functional group tolerance.
Synthetic Protocol: Preparation of this compound
This protocol details the synthesis of this compound from the readily available 2-Methyl-8-quinolinol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-8-quinolinol | 159.19 | 10.0 g | 0.0628 |
| Benzenesulfonyl chloride | 176.62 | 12.2 g (8.9 mL) | 0.0691 |
| Triethylamine | 101.19 | 9.5 mL | 0.0691 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 500 mL round-bottom flask containing a magnetic stir bar, add 2-Methyl-8-quinolinol (10.0 g, 0.0628 mol) and dichloromethane (200 mL).
-
Cool the stirred solution in an ice bath to 0 °C.
-
Add triethylamine (9.5 mL, 0.0691 mol) to the solution.
-
Slowly add benzenesulfonyl chloride (8.9 mL, 0.0691 mol) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Consistent with the formation of the sulfonate ester |
| ¹³C NMR (CDCl₃) | Consistent with the formation of the sulfonate ester |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₆H₁₃NO₃S |
Application Protocol: Suzuki Cross-Coupling for the Synthesis of a Hypothetical Fungicide
This protocol demonstrates the use of this compound in a Suzuki cross-coupling reaction to synthesize a hypothetical fungicide containing the 2-methyl-8-quinolinyl moiety linked to a pyrazole ring, a common scaffold in agrochemicals.
Reaction Scheme:
Caption: Suzuki cross-coupling of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 299.34 | 5.0 g | 0.0167 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 322.19 | 6.46 g | 0.0201 |
| Palladium(0) tetrakis(triphenylphosphine) | 1155.56 | 0.96 g | 0.000835 |
| Potassium carbonate | 138.21 | 4.62 g | 0.0334 |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 25 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL three-neck round-bottom flask, add this compound (5.0 g, 0.0167 mol), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (6.46 g, 0.0201 mol), and Palladium(0) tetrakis(triphenylphosphine) (0.96 g, 5 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (100 mL) and a degassed solution of potassium carbonate (4.62 g, 0.0334 mol) in water (25 mL).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL).
-
Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Solid |
| ¹H NMR (CDCl₃) | Signals corresponding to both the 2-methyl-8-quinolinyl and the pyrazole moieties |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₉H₂₀N₄O₂ |
Logical Workflow for Agrochemical Development
The following diagram illustrates the logical workflow from the precursor to a potential final agrochemical product.
Caption: Workflow for agrochemical development using this compound.
Advantages of Using the Benzenesulfonate Group
The use of this compound as an intermediate in agrochemical synthesis offers several advantages:
-
High Reactivity: The benzenesulfonate group is an excellent leaving group, promoting efficient cross-coupling reactions under relatively mild conditions.
-
Stability: The sulfonate ester is typically a stable, crystalline solid that is easy to handle and purify compared to other reactive intermediates like triflates.
-
Versatility: This intermediate is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
-
Accessibility: The starting materials, 2-Methyl-8-quinolinol and benzenesulfonyl chloride, are commercially available and relatively inexpensive.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein offer a robust methodology for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions. This synthetic strategy enables the efficient construction of complex molecules containing the biologically active 2-methyl-8-quinolinyl scaffold, providing a powerful tool for researchers and scientists in the field of agrochemical discovery and development.
Application Notes and Protocols: 2-Methyl-8-quinolinyl benzenesulfonate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-8-quinolinyl benzenesulfonate is a derivative of 8-hydroxyquinoline, a versatile bicyclic organic compound.[1] While direct research on this specific benzenesulfonate ester is limited in publicly available literature, the extensive studies on its parent compound, 2-methyl-8-quinolinol (also known as 8-hydroxyquinaldine), provide a strong foundation for understanding its potential applications in materials science.[1][2] Derivatives of 8-hydroxyquinoline are widely recognized for their roles as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions.[1][3] The introduction of a benzenesulfonate group can modify the electronic and solubility properties of the 2-methyl-8-quinolinol moiety, potentially offering advantages in the fabrication and performance of advanced materials.
These notes provide an overview of the potential applications, relevant experimental protocols, and key data extrapolated from studies on closely related compounds.
Potential Applications in Materials Science
The primary applications of this compound are anticipated to be in the field of organic electronics, leveraging the inherent properties of the 2-methyl-8-quinolinol core.
-
Organic Light-Emitting Diodes (OLEDs): The 8-hydroxyquinoline scaffold is a classic component in OLEDs, often used in the emissive and/or electron transport layers.[3] The 2-methyl substitution can influence the volatility and thermal stability of the molecule. The benzenesulfonate group, being a good leaving group, might also allow for this compound to be used as a precursor for in-situ formation of other functional layers.
-
Fluorescent Chemosensors: 8-Hydroxyquinoline and its derivatives are known to form highly fluorescent complexes with various metal ions.[1] While the benzenesulfonate ester would prevent direct chelation, it could serve as a protected form of the ligand, which could be deprotected under specific conditions to act as a sensor.
-
Organic Semiconductors: The quinoline ring system is electron-deficient, and derivatization can tune its semiconductor properties. The benzenesulfonate group can influence the molecular packing and intermolecular interactions in the solid state, which are critical for charge transport.
Experimental Protocols
The following are generalized protocols based on the synthesis and application of related 8-hydroxyquinoline derivatives. Researchers should adapt these methods based on the specific properties of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the esterification of a hydroxyl group with benzenesulfonyl chloride.
Materials:
-
2-Methyl-8-quinolinol (8-hydroxyquinaldine)
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-Methyl-8-quinolinol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Fabrication of a Simple Bilayer OLED Device
This protocol outlines the fabrication of a basic OLED device using vacuum thermal evaporation, a common technique for small molecule organic electronics.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, α-NPD)
-
Electron-transporting/emissive layer (ETL/EML) material (this compound or a doped layer containing it)
-
Cathode material (e.g., Aluminum, Al)
-
Vacuum thermal evaporation system
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use to improve the work function of the ITO.
-
HTL Deposition: Place the cleaned ITO substrates in the vacuum thermal evaporation chamber. Deposit a layer of the HTL material (e.g., α-NPD) at a typical thickness of 40-60 nm. The deposition rate should be controlled at around 1-2 Å/s.
-
ETL/EML Deposition: Subsequently, deposit a layer of this compound as the ETL/EML. The thickness of this layer is typically in the range of 30-50 nm. If used as a host for a dopant, co-evaporate with the desired emissive dopant at a specific concentration.
-
Cathode Deposition: Finally, deposit the metal cathode (e.g., Al) with a thickness of 100-150 nm. A thin layer of lithium fluoride (LiF) is often deposited between the organic layer and the metal cathode to improve electron injection.
-
Encapsulation: Encapsulate the device in a glove box under an inert atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Data Presentation
Table 1: Physicochemical Properties
| Property | 2-Methyl-8-quinolinol | This compound (Predicted) |
| Molecular Formula | C₁₀H₉NO | C₁₆H₁₃NO₃S |
| Molecular Weight | 159.19 g/mol | 299.35 g/mol |
| Melting Point | 72-74 °C | Expected to be higher than the parent alcohol |
| Boiling Point | 266-267 °C | Expected to be significantly higher |
| Solubility | Soluble in ethanol, chloroform | Expected to be soluble in common organic solvents like DCM, chloroform, and THF |
Table 2: Photophysical and Electrochemical Data
| Property | 2-Methyl-8-quinolinol Metal Complexes (Representative) | This compound (Hypothetical) |
| Absorption λmax (nm) | ~380-400 (in solution) | Expected to be in a similar UV-Vis range, possibly with a slight shift |
| Emission λmax (nm) | ~500-530 (Green emission for Alq₃ analog) | Unlikely to be highly emissive itself, may exhibit weak fluorescence |
| HOMO Level (eV) | -5.6 to -5.8 | To be determined experimentally (e.g., via cyclic voltammetry) |
| LUMO Level (eV) | -2.8 to -3.0 | To be determined experimentally (e.g., via cyclic voltammetry) |
| Band Gap (eV) | ~2.6 to 2.8 | To be determined experimentally |
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Synthetic workflow for this compound.
References
- 1. 8-Quinolinol, 2-methyl- [webbook.nist.gov]
- 2. 2-Methyl-8-quinolinol 98 826-81-3 [sigmaaldrich.com]
- 3. Blue-Emitting Manganese and Nickel Complexes with 2-Methyl-8-Hydroxyquinoline: Synthesis, Characterization, and Application as Emitters in OLEDs. | JOURNAL OF ADVANCE AND FUTURE RESEARCH [rjwave.org]
Application Notes and Protocols for Catalysis with 2-Methyl-8-quinolinyl benzenesulfonate Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating quinoline-based ligands are of significant interest in catalysis due to the versatile coordination chemistry and electronic properties of the quinoline moiety. The 2-Methyl-8-quinolinyl benzenesulfonate ligand, a bidentate N,O-chelating ligand, offers a robust framework for stabilizing various transition metal centers. The electronic properties of the complex can be tuned by modifications to the benzenesulfonate group, while the steric environment around the metal is influenced by the 2-methyl substituent on the quinoline ring. These features make metal complexes of this ligand promising candidates for a range of catalytic transformations, including cross-coupling reactions, which are fundamental to modern drug discovery and development.
While specific catalytic applications for metal complexes of this compound are not extensively documented in current literature, this document provides detailed protocols and application notes for highly plausible catalytic systems based on structurally analogous quinoline-ligated metal complexes. The provided methodologies for Suzuki-Miyaura and Chan-Lam cross-coupling reactions serve as excellent starting points for researchers investigating the catalytic potential of these specific complexes.
Synthesis of the Ligand and Metal Complexes
A plausible synthetic route to the ligand and its subsequent metal complexes is outlined below. This provides a basis for the preparation of the catalysts for use in the application notes that follow.
Figure 1: General workflow for the synthesis of the this compound ligand and its subsequent metal complexes.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N,O-bidentate ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal chemistry. The this compound ligand is expected to form stable and active palladium(II) complexes for this transformation.
Representative Data from Analogous Systems
The following table summarizes representative results for Suzuki-Miyaura reactions catalyzed by palladium complexes with related N,N or N,O-chelating ligands. This data serves as a benchmark for what may be achievable with a palladium-(this compound) complex.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/H₂O | 12 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane | 24 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | Cs₂CO₃ | DMF | 8 | 92 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.0 | K₂CO₃ | Acetonitrile | 16 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium-(this compound) complex (Catalyst)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium-(this compound) complex (0.001-0.01 mmol, 0.1-1.0 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (8-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Application Note 2: Copper-Catalyzed Chan-Lam C-N Cross-Coupling
Copper complexes are widely used to catalyze the formation of C-N bonds, particularly in Chan-Lam cross-coupling reactions. The N,O-chelation of the this compound ligand is well-suited to stabilize a copper(II) center, making its complexes attractive candidates for this transformation. Such reactions are valuable for the synthesis of N-aryl heterocycles, which are prevalent in pharmaceuticals.
Representative Data from Analogous Systems
The following table presents data from Chan-Lam reactions catalyzed by copper complexes with related quinoline-based ligands, providing a performance benchmark.[1]
| Entry | N-Heterocycle | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Phenylboronic acid | 3 | CH₃OH | 40 | 12 | 94 |
| 2 | Benzimidazole | 4-Tolylboronic acid | 3 | CH₃OH | 40 | 12 | 96 |
| 3 | Pyrazole | 4-Methoxyphenylboronic acid | 5 | CH₃CN | 60 | 24 | 85 |
| 4 | Benzimidazole | 3-Chlorophenylboronic acid | 3 | CH₃OH | 40 | 12 | 91 |
Experimental Protocol: General Procedure for Chan-Lam C-N Cross-Coupling
Figure 3: Experimental workflow for the Chan-Lam C-N cross-coupling reaction.
Materials:
-
Copper-(this compound) complex (Catalyst)
-
N-heterocycle (e.g., benzimidazole) (0.20 mmol)
-
Arylboronic acid (0.60 mmol)
-
Solvent (e.g., Methanol) (1.0 mL)
-
10 mL reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
In a 10 mL reaction tube, combine the N-heterocycle (0.20 mmol), arylboronic acid (0.60 mmol), and the copper-(this compound) complex (0.006 mmol, 3 mol%).[1]
-
Add the solvent (1.0 mL).[1]
-
Seal the tube and place it in a preheated oil bath at 40 °C.[1]
-
Stir the reaction mixture for 12 hours under an air atmosphere.[1]
-
Monitor the reaction for the disappearance of the starting N-heterocycle using TLC.
-
Once the reaction is complete, allow it to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
The resulting residue can be purified by column chromatography on alumina or silica gel using an appropriate eluent system (e.g., dichloromethane/petroleum ether) to yield the pure N-arylated product.[1]
Disclaimer: The quantitative data and protocols provided are based on analogous systems and are intended to serve as a starting point for the investigation of metal complexes with this compound. Optimal conditions, including catalyst loading, choice of base, solvent, and temperature, may vary and should be determined experimentally for each specific substrate combination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-8-quinolinyl benzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-8-quinolinyl benzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: Why is the yield of this compound consistently low?
Answer:
Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and how to address them:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for maximizing yield. A non-optimal combination can lead to incomplete reaction or the formation of side products. It is recommended to screen different conditions to find the ideal parameters for your specific setup.
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water and a base. This side reaction consumes the starting material and reduces the overall yield. Ensure that all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Deprotonation of 2-Methyl-8-quinolinol: The reaction requires the deprotonation of the hydroxyl group of 2-methyl-8-quinolinol to form the nucleophilic quinolinate anion. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Side Reactions on the Quinoline Ring: While less common under typical Schotten-Baumann conditions, the quinoline ring itself can undergo reactions, especially under harsh conditions (e.g., high temperatures).
-
Product Loss During Work-up and Purification: The product may be lost during aqueous work-up if it has some water solubility. Additionally, inefficient extraction or recrystallization can significantly reduce the isolated yield.
Question: What are the common side products, and how can they be minimized?
Answer:
The primary side product is benzenesulfonic acid, formed from the hydrolysis of benzenesulfonyl chloride. To minimize its formation, it is crucial to maintain anhydrous conditions. Another potential, though less common, side product can arise from the reaction of benzenesulfonyl chloride with the pyridine catalyst, if used, to form a sulfonylpyridinium intermediate which can then be hydrolyzed.[1]
Minimizing side products can be achieved by:
-
Using anhydrous solvents and thoroughly dried glassware.
-
Adding the benzenesulfonyl chloride slowly to the reaction mixture to control the exothermic reaction and prevent localized heating.
-
Maintaining the optimal reaction temperature.
Question: How can I effectively purify the final product?
Answer:
Purification of this compound typically involves removing unreacted starting materials, the base, and any side products. Recrystallization is a common and effective method for purifying aryl sulfonates.[2]
Here are some tips for purification:
-
After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining pyridine or other basic impurities.
-
Wash with a dilute base (e.g., 5% NaHCO₃) to remove any benzenesulfonic acid.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Schotten-Baumann reaction.[3][4] This is a nucleophilic acyl substitution where the hydroxyl group of 2-methyl-8-quinolinol, after being deprotonated by a base, acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group.
Q2: Which base is most suitable for this reaction?
A2: Pyridine is a commonly used base for this type of reaction as it also acts as a nucleophilic catalyst.[1] Other tertiary amines like triethylamine can also be used. The choice of base can influence the reaction rate and yield.
Q3: What is the optimal temperature for the synthesis?
A3: The reaction is typically carried out at a low temperature, often starting at 0 °C, and then allowed to warm to room temperature.[2] Running the reaction at elevated temperatures can increase the rate of side reactions, particularly the hydrolysis of benzenesulfonyl chloride.
Q4: Can I use an aqueous base like sodium hydroxide?
A4: While the classical Schotten-Baumann reaction can be performed in a two-phase system with an aqueous base, for this specific substrate, the risk of hydrolyzing the benzenesulfonyl chloride is high.[1] Using an organic base in an anhydrous organic solvent is generally preferred to maximize the yield of the desired sulfonate ester.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of aryl sulfonate synthesis, based on analogous reactions reported in the literature. These should be considered as starting points for optimization.
Table 1: Effect of Base on Aryl Sulfonate Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Dichloromethane | 0 to rt | 12 | Good to Excellent[2] |
| Triethylamine | Dichloromethane | 0 to rt | 12 | Good |
| Sodium Carbonate | Acetone | rt | 24 | Moderate |
Table 2: Effect of Solvent on Aryl Sulfonate Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | Pyridine | 0 to rt | 12 | Excellent[2] |
| Acetonitrile | Pyridine | 0 to rt | 12 | Good |
| Tetrahydrofuran | Pyridine | 0 to rt | 12 | Good |
| Acetone | Sodium Carbonate | rt | 24 | Moderate |
Table 3: Effect of Temperature on Aryl Sulfonate Yield
| Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 0 to rt | Dichloromethane | Pyridine | 12 | Excellent[2] |
| rt | Dichloromethane | Pyridine | 12 | Good |
| 50 | Dichloromethane | Pyridine | 6 | Moderate (increased side products) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2-Methyl-8-quinolinol
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-8-quinolinol (1.0 eq).
-
Dissolve the 2-methyl-8-quinolinol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Troubleshooting common side reactions with 2-Methyl-8-quinolinyl benzenesulfonate
Welcome to the technical support center for 2-Methyl-8-quinolinyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a 2-methylquinoline core functionalized with a benzenesulfonate leaving group at the 8-position. This structure makes it an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Its primary application is in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, where the 2-methyl-8-quinolinyl moiety is a desired structural motif.
Q2: Why use a benzenesulfonate leaving group instead of a more common halide (e.g., bromide or iodide)?
A2: While halides are more reactive, benzenesulfonates offer several advantages. They are often crystalline, air-stable solids that are easier to handle and purify than the corresponding halides. Their reactivity can be finely tuned by the choice of palladium catalyst and ligands, sometimes offering better selectivity in complex syntheses. From a process chemistry perspective, sulfonates can be more cost-effective and generate less toxic inorganic byproducts compared to iodide and bromide.
Q3: What is the general reactivity order of sulfonate leaving groups in palladium-catalyzed cross-coupling reactions?
A3: The reactivity of sulfonate esters in palladium-catalyzed cross-coupling reactions generally follows this trend: nonaflates > triflates > tosylates > benzenesulfonates > mesylates. This order is influenced by the electron-withdrawing nature of the sulfonate group, which affects the ease of oxidative addition to the palladium(0) catalyst.
Q4: Can the quinoline nitrogen interfere with the catalytic cycle?
A4: Yes, the nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of inactive palladium complexes, resulting in lower yields or failed reactions. The choice of sterically hindered ligands can often mitigate this issue by preventing the quinoline nitrogen from accessing the metal center.
Troubleshooting Common Side Reactions
This section provides a question-and-answer guide to troubleshoot common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very low or no consumption of the this compound. What are the possible causes and solutions?
A: Low or no conversion is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution:
-
Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Use freshly opened, high-purity solvents and reagents. Degas the solvents thoroughly before use.
-
Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst-ligand system.
-
-
-
Cause 2: Inappropriate Ligand. The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for activating the C-O bond of the benzenesulfonate.
-
Solution:
-
For Suzuki and Heck reactions with aryl sulfonates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
For Buchwald-Hartwig amination, consider ligands like Xantphos or Josiphos, which have been shown to be effective for the amination of aryl sulfonates.[1]
-
-
-
Cause 3: Inadequate Base. The base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).
-
Solution:
-
For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically required.
-
-
-
Cause 4: Quinoline-Induced Catalyst Inhibition. The nitrogen of the quinoline ring may be coordinating to the palladium center and inhibiting catalysis.
-
Solution:
-
Employ bulky phosphine ligands that can sterically shield the palladium center and disfavor coordination of the quinoline nitrogen.
-
The addition of certain additives, like inorganic salts (e.g., LiCl), can sometimes disrupt inhibitory interactions.
-
-
Issue 2: Formation of Homocoupling Byproducts
Q: I am observing significant amounts of homocoupled products (e.g., biaryl from the boronic acid in a Suzuki reaction or dimerization of the quinoline moiety). How can I minimize this?
A: Homocoupling is a frequent side reaction in palladium-catalyzed couplings.[2] The strategies to mitigate it depend on the type of homocoupling observed.
-
Cause 1: Boronic Acid Homocoupling (Suzuki Reaction). This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution:
-
Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Use the minimum effective amount of palladium catalyst. Higher catalyst loadings can sometimes favor homocoupling.
-
Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Cause 2: Reductive Homocoupling of this compound. This can occur, especially at higher temperatures.
-
Solution:
-
Lower the reaction temperature and extend the reaction time.
-
Screen different ligands and catalyst systems that may favor the desired cross-coupling pathway.
-
-
Issue 3: Hydrolysis of the Benzenesulfonate Ester
Q: My main byproduct is 2-methyl-8-quinolinol, resulting from the hydrolysis of the starting material. How can I prevent this?
A: Hydrolysis of the benzenesulfonate ester to the corresponding quinolinol is a common issue, particularly under basic conditions at elevated temperatures.
-
Cause 1: Presence of Water and Strong Base. The combination of a strong base and residual water in the reaction mixture can lead to nucleophilic attack on the sulfonate ester.
-
Solution:
-
Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents and store them under an inert atmosphere.
-
Use a weaker, non-hydroxide base if the reaction still proceeds efficiently (e.g., K₂CO₃ instead of K₃PO₄, although this may impact yield).
-
If aqueous conditions are necessary (e.g., for some Suzuki couplings), minimize the amount of water and consider a biphasic system to reduce contact of the substrate with the aqueous base.
-
Lower the reaction temperature.
-
-
Issue 4: Protode-sulfonylation (Formation of 2-Methylquinoline)
Q: I am observing the formation of 2-methylquinoline as a significant byproduct. What is the cause and how can it be avoided?
A: The formation of 2-methylquinoline is the result of a protode-sulfonylation reaction, where the benzenesulfonate group is replaced by a hydrogen atom.
-
Cause 1: Presence of a Proton Source. Trace amounts of water or other protic impurities can serve as the proton source.
-
Solution:
-
Ensure all reagents and solvents are scrupulously dried.
-
The choice of base can also be critical. Some bases, or their conjugate acids, may be more prone to facilitating this side reaction.
-
-
-
Cause 2: β-Hydride Elimination from a Pd-H Intermediate. In some catalytic cycles, a palladium hydride species can form and lead to the reductive cleavage of the C-O bond.
-
Solution:
-
Optimize the ligand and reaction conditions to favor reductive elimination of the desired product over the formation and reaction of Pd-H species.
-
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl sulfonates, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Tosylates with Arylboronic Acids [3][4]
| Entry | Aryl Tosylate | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl-OTs | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmOH | 110 | 2 | 95 |
| 2 | 4-MeO-Ph-OTs | 4-MeO-Ph-B(OH)₂ | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | t-AmOH | 110 | 2 | 98 |
| 3 | 2-Naphthyl-OTs | Phenylboronic acid | Pd(OAc)₂ (1) | CM-phos (2) | K₃PO₄ | Dioxane | 100 | 12 | 97 |
| 4 | 8-Quinolyl-OTs | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Table 2: Heck Reaction of Aryl Sulfonates with Alkenes [5][6]
| Entry | Aryl Sulfonate | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl-OTs | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 88 |
| 2 | Naphthyl-OTs | Styrene | Pd(OAc)₂ (1.5) | PPh₃ (3) | NaOAc | DMA | 120 | 16 | 92 |
| 3 | Phenyl-OTf | Ethyl acrylate | Pd(OAc)₂ (1) | P(Cy)₃ (2) | K₂CO₃ | Dioxane | 100 | 12 | 90 |
Table 3: Buchwald-Hartwig Amination of Aryl Sulfonates with Amines [1]
| Entry | Aryl Sulfonate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl-OTs | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |
| 2 | Phenyl-ONf | Aniline | [Pd(cinnamyl)Cl]₂ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 80 | 24 | 92 |
| 3 | 4-CF₃-Ph-OTs | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 89 |
Experimental Protocols
The following are representative, adaptable protocols for key cross-coupling reactions. Note: These are general procedures and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Reaction: this compound with n-Butyl acrylate
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., DMF or DMA, 4 mL), n-butyl acrylate (1.5 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Visualizations
General Experimental Workflow for Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Optimization of reaction conditions for 2-Methyl-8-quinolinyl benzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 2-Methyl-8-quinolinyl benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the O-sulfonylation of 2-Methyl-8-quinolinol with benzenesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-Methyl-8-quinolinol and benzenesulfonyl chloride. A suitable base and an inert solvent are also required.
Q3: What is the role of the base in this reaction?
A3: The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid (HCl) that is formed during the reaction. This prevents the protonation of the starting materials and the product, which could otherwise lead to side reactions or inhibit the desired reaction.
Q4: Are there any known side reactions to be aware of?
A4: Yes, a potential side reaction is the C-sulfonylation of the quinoline ring, where the sulfonyl group attaches directly to a carbon atom of the ring instead of the oxygen atom of the hydroxyl group. This is more likely to occur under harsh reaction conditions. Hydrolysis of the benzenesulfonyl chloride reactant and the desired product can also occur if water is present in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or degraded benzenesulfonyl chloride. 2. Insufficient amount of base. 3. Presence of water in the reaction. 4. Low reaction temperature or short reaction time. | 1. Use freshly opened or purified benzenesulfonyl chloride. 2. Use at least a stoichiometric amount of base relative to the benzenesulfonyl chloride. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Increase the reaction temperature or prolong the reaction time and monitor the reaction progress by TLC. |
| Formation of multiple products (observed by TLC or NMR) | 1. C-sulfonylation as a side reaction. 2. Incomplete reaction leading to a mix of starting material and product. 3. Degradation of starting material or product. | 1. Use milder reaction conditions (e.g., lower temperature, less reactive base). 2. Increase the reaction time or temperature to drive the reaction to completion. 3. Purify the starting materials before use and ensure the reaction is worked up promptly upon completion. |
| Product is difficult to purify | 1. Presence of polar impurities, such as pyridinium hydrochloride. 2. Oily product that is difficult to crystallize. | 1. Wash the crude product with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a water wash. 2. Attempt purification by column chromatography on silica gel. If crystallization is desired, try different solvent systems for recrystallization. |
| Product appears to be unstable | 1. Hydrolysis of the sulfonate ester. | 1. Store the final product in a dry environment. Avoid exposure to moisture and acidic or basic conditions during storage. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard procedures for the O-sulfonylation of phenols. Optimization may be required to achieve the best results.
Materials:
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2-Methyl-8-quinolinol
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-8-quinolinol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactant Ratio | 2-Methyl-8-quinolinol : Benzenesulfonyl chloride : Pyridine = 1 : 1.1 : 1.2 | A slight excess of the sulfonyl chloride and base is used to ensure complete conversion of the starting material. |
| Solvent | Anhydrous Dichloromethane (DCM) | Other inert aprotic solvents like chloroform or tetrahydrofuran (THF) can also be used. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
| Work-up | Aqueous work-up followed by column chromatography | The acidic and basic washes are crucial for removing impurities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction scheme for the formation of the target product and byproduct.
Technical Support Center: Purification of Crude 2-Methyl-8-quinolinyl benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-8-quinolinyl benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. These may include:
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Unreacted Starting Materials: 2-Methyl-8-quinolinol and benzenesulfonyl chloride.
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Isomeric Impurities: Positional isomers of the quinoline ring that may be present in the starting 2-methyl-8-quinolinol. Separating isomers like 8-methylquinoline from 2-methylquinoline can be challenging.[1][2]
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Benzenesulfonic Acid: Formed from the hydrolysis of benzenesulfonyl chloride. It is highly water-soluble.[3]
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Alkyl Benzenesulfonates: If alcohols (e.g., methanol, ethanol) are used as solvents or are present during the synthesis, genotoxic impurities such as methyl benzenesulfonate or ethyl benzenesulfonate can be formed.[4][5]
-
Residual Solvents: Solvents used in the reaction or extraction steps.
Q2: What are the recommended purification techniques for this compound?
The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
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Recrystallization: Effective for removing small amounts of impurities when the crude product is relatively pure.
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Column Chromatography: Ideal for separating the desired product from significant amounts of impurities, especially those with different polarities.[6]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
To assess the purity of your compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and identifying impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and the effectiveness of a purification step.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The chosen solvent is too good a solvent for the compound. | Add a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise until turbidity persists. | |
| The presence of impurities is inhibiting crystallization. | Try adding a seed crystal of the pure product. If unavailable, scratch the inside of the flask with a glass rod at the liquid-air interface. | |
| Oily precipitate forms instead of crystals | The solution is supersaturated and cooled too quickly. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Low recovery of pure product | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask). Use a minimum amount of hot solvent to wash the filter paper. | |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC/column | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[6] |
| The column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight). | |
| The compound is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system. |
| The compound may be reacting with the silica gel (if it is acidic or basic). | Deactivate the silica gel by adding a small percentage of triethylamine (for basic compounds) or formic/acetic acid (for acidic compounds) to the eluent. | |
| Streaking of spots on TLC/column | The sample is too concentrated. | Dilute the sample before loading it onto the column. |
| The compound is acidic or basic. | Add a small amount of triethylamine or acetic acid to the eluent to suppress ionization. | |
| Cracks in the silica bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Heat generated from the solvent mixing with the silica. | Pack the column using the eluent to be used for the separation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Column Chromatography
-
Adsorbent and Eluent Selection: Silica gel is a common stationary phase. Use TLC to determine the optimal mobile phase (eluent). A good starting point is a mixture of petroleum ether and ethyl acetate.[6] Adjust the ratio to achieve good separation between the desired product and impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample solution carefully onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled for optimal separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides hypothetical data for a typical purification of crude this compound.
| Purification Method | Starting Material (Crude) | Purity of Crude Product | Purified Product | Purity of Final Product | Yield |
| Recrystallization | 5.0 g | 92% | 4.2 g | 98.5% | 84% |
| Column Chromatography | 5.0 g | 85% | 3.9 g | >99% | 78% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for crystallization problems.
References
- 1. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
- 2. JPS57114574A - Preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 5. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability issues of 2-Methyl-8-quinolinyl benzenesulfonate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-8-quinolinyl benzenesulfonate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concern is its susceptibility to hydrolysis, particularly under basic (alkaline) conditions. The ester linkage between the 2-methyl-8-quinolinol and benzenesulfonic acid moieties can be cleaved, leading to the formation of 2-methyl-8-hydroxyquinoline and benzenesulfonic acid. The rate of this hydrolysis is dependent on pH, temperature, and the solvent system used. While generally more stable under acidic conditions, prolonged exposure to strong acids can also lead to degradation.
Q2: What are the degradation products of this compound?
A2: Under typical hydrolytic conditions, the primary degradation products are 2-methyl-8-hydroxyquinoline and benzenesulfonic acid.
Q3: How can I monitor the degradation of this compound in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the degradation of the compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method to separate and quantify the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress and the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction, by monitoring the disappearance of signals corresponding to the starting material and the appearance of signals for the products.
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Yes. Strong nucleophiles, including strong bases like sodium hydroxide or potassium hydroxide, will promote the hydrolysis of the sulfonate ester. The use of protic solvents, especially at elevated temperatures, can also facilitate hydrolysis. Care should be taken when using highly acidic or basic reaction conditions.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or complete consumption of starting material.
| Possible Cause | Troubleshooting Step |
| Hydrolysis under basic conditions: The reaction medium may be too basic, leading to the cleavage of the sulfonate ester. | - Monitor the pH of the reaction mixture. If possible, use a milder base or a non-nucleophilic base. - If the reaction must be performed under basic conditions, consider running it at a lower temperature to reduce the rate of hydrolysis. - Minimize the reaction time as much as possible. |
| Hydrolysis under acidic conditions: Prolonged exposure to strong acids, especially at elevated temperatures, can cause hydrolysis. | - Use the mildest acidic conditions necessary for the reaction. - Reduce the reaction temperature and time. - Consider using a Lewis acid instead of a Brønsted acid if appropriate for the desired transformation. |
| Presence of nucleophilic impurities: Nucleophiles in the solvent or reagents can react with the sulfonate ester. | - Use high-purity, dry solvents and reagents. - If water is a suspected contaminant, use anhydrous conditions. |
Issue 2: Appearance of an unexpected polar spot on TLC, corresponding to 2-methyl-8-hydroxyquinoline.
| Possible Cause | Troubleshooting Step |
| In-situ hydrolysis: The compound is degrading during the reaction. | - Refer to the troubleshooting steps in "Issue 1" to mitigate hydrolysis. |
| Decomposition on TLC plate: The silica gel on the TLC plate can be slightly acidic and may cause decomposition of a sensitive compound. | - Neutralize the TLC plate by eluting it with a solvent system containing a small amount of a volatile base (e.g., triethylamine or pyridine) before spotting the sample. |
Issue 3: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| Co-elution with degradation products: 2-methyl-8-hydroxyquinoline can be challenging to separate from the starting material or other reaction components. | - Optimize the chromatography conditions. A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity, may be effective. - Consider using a different stationary phase for chromatography, such as alumina. |
| Product instability during workup or purification: The compound may be degrading during aqueous workup or on the chromatography column. | - Minimize contact with acidic or basic aqueous solutions during the workup. Use a saturated solution of a mild base like sodium bicarbonate for neutralization if necessary. - If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-polar, high-boiling solvent or a volatile base mixed with the eluent. |
Data Presentation
| Condition | Relative Rate of Hydrolysis | Primary Degradation Products | Notes |
| Strongly Basic (e.g., pH > 12) | High | 2-methyl-8-hydroxyquinoline, Benzenesulfonic acid | Hydrolysis is generally rapid and is the primary degradation pathway. |
| Mildly Basic (e.g., pH 8-11) | Moderate | 2-methyl-8-hydroxyquinoline, Benzenesulfonic acid | The rate of hydrolysis is significant, especially at elevated temperatures. |
| Neutral (pH ~7) | Low | 2-methyl-8-hydroxyquinoline, Benzenesulfonic acid | Hydrolysis is slow at room temperature but can become more significant with prolonged heating. |
| Mildly Acidic (e.g., pH 3-6) | Very Low | 2-methyl-8-hydroxyquinoline, Benzenesulfonic acid | Generally stable under these conditions for short to moderate reaction times at room temperature. |
| Strongly Acidic (e.g., pH < 2) | Low to Moderate | 2-methyl-8-hydroxyquinoline, Benzenesulfonic acid | Hydrolysis can occur, particularly at elevated temperatures and over extended periods. |
Experimental Protocols
General Handling and Storage:
-
Store this compound in a cool, dry, and dark place to prevent potential degradation.
-
Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Monitoring Hydrolysis by TLC:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small amount of the reaction mixture on a silica gel TLC plate alongside a spot of the starting material as a reference.
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Develop the TLC plate in the chamber.
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Visualize the spots under UV light. The appearance of a new, more polar spot (lower Rf value) that corresponds to the Rf of 2-methyl-8-hydroxyquinoline (if a standard is available) indicates hydrolysis.
Visualizations
Caption: Stability profile of this compound under different pH conditions.
Caption: Troubleshooting workflow for stability issues.
Preventing decomposition of 2-Methyl-8-quinolinyl benzenesulfonate during reactions
Welcome to the technical support center for 2-Methyl-8-quinolinyl benzenesulfonate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent its decomposition during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic sulfonate ester. In organic synthesis, compounds of this class are primarily used as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. The sulfonate group is a very weak base, making it easy to displace. The quinoline moiety can influence the reactivity and solubility of the molecule.
Q2: What are the primary causes of decomposition for this compound during a reaction?
A2: Like most aryl sulfonate esters, this compound is susceptible to three main decomposition pathways:
-
Hydrolysis: Reaction with water, which can be catalyzed by either acidic or basic conditions, cleaves the ester bond to form 2-Methyl-8-quinolinol and benzenesulfonic acid.
-
Nucleophilic Attack: The sulfur atom of the sulfonate ester is electrophilic and can be attacked by nucleophiles present in the reaction mixture, leading to the displacement of the 2-methyl-8-quinolinate group.
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Thermal Decomposition: At elevated temperatures, the molecule can undergo pyrolysis, which typically proceeds through an elimination mechanism, especially in the absence of a solvent.[1][2][3]
Q3: What are the likely decomposition products I should look for?
A3: The most common decomposition products are 2-Methyl-8-quinolinol and benzenesulfonic acid (or its salt). If other nucleophiles are present in your reaction, you may also form new sulfonated species corresponding to that nucleophile. These byproducts can often be detected using techniques like LC-MS and NMR spectroscopy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction yield is low and inconsistent.
Low or variable yields when using this compound are frequently linked to its degradation. Use the following guide to diagnose and solve the issue.
Sulfonate esters can be highly sensitive to water, leading to hydrolysis.[4][5][6] This is one of the most common causes of yield loss.
-
Diagnosis: The presence of 2-Methyl-8-quinolinol in your crude reaction mixture is a strong indicator of hydrolysis.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control pH: Avoid strongly acidic or basic conditions, which catalyze hydrolysis. If a base is required, use a non-nucleophilic, hindered base and ensure conditions remain anhydrous.
-
The sulfonate group is an excellent leaving group, making the molecule susceptible to attack by any nucleophile in the system, not just the desired one.[7][8][9]
-
Diagnosis: Unexpected byproducts incorporating the benzenesulfonyl (-SO₂Ph) moiety suggest that a competing nucleophile is attacking the substrate.
-
Solution:
-
Reagent Purity: Ensure all starting materials and reagents are pure and free from nucleophilic impurities.
-
Choose a Non-Nucleophilic Base: If a base is necessary, select one that is sterically hindered and non-nucleophilic, such as 2,6-lutidine or proton sponge, to avoid it competing with your primary nucleophile.
-
Order of Addition: Add the this compound substrate to the reaction mixture after other reagents that might react with it have been consumed, if the reaction sequence allows.
-
Aryl sulfonate esters have limited thermal stability. Exceeding the decomposition temperature will lead to elimination reactions and yield loss.[1]
-
Diagnosis: A dark tarry reaction mixture, coupled with low yield, can indicate thermal decomposition. GC-MS analysis of the headspace may reveal alkene byproducts.
-
Solution:
-
Precise Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a temperature-controlled reaction mantle or bath.
-
Determine Thermal Stability: If possible, perform a thermal gravimetric analysis (TGA) on the substrate to determine its decomposition temperature. For many aryl sulfonates, stability decreases significantly above 150-200°C.
-
Data Presentation: Stability of Aryl Sulfonate Esters
The following table summarizes the general stability of aryl sulfonate esters under various conditions. Note that these are general trends and specific stability will depend on the exact molecular structure.
| Condition | Stability | Primary Decomposition Pathway | Prevention Strategy |
| Strong Acid (aq.) | Low | Acid-Catalyzed Hydrolysis | Use anhydrous conditions; avoid strong protic acids. |
| Strong Base (aq.) | Low | Base-Catalyzed Hydrolysis[5][6][10] | Use anhydrous conditions; use non-nucleophilic, hindered bases. |
| Neutral Water | Moderate | Slow Hydrolysis | Minimize water content; run reactions under an inert atmosphere.[11][12][13] |
| Nucleophiles (e.g., R-NH₂, R-O⁻) | Low to Moderate | Nucleophilic Substitution[7][9][14] | Select reagents carefully; control stoichiometry and temperature. |
| Elevated Temperature (>150°C) | Low | Thermal Elimination (Pyrolysis)[1][2] | Maintain strict temperature control; determine decomposition point via TGA. |
Experimental Protocols
Protocol: Stabilized Nucleophilic Substitution Reaction
This protocol describes a general procedure for a nucleophilic substitution using this compound as the electrophile, incorporating best practices to prevent decomposition.
Objective: To substitute the benzenesulfonate group with a generic amine nucleophile (R-NH₂).
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine Nucleophile (R-NH₂) (1.2 eq)
-
2,6-Lutidine (1.5 eq, non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, needles, and a nitrogen or argon line
Procedure:
-
Preparation: Assemble the oven-dried glassware under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add the amine nucleophile (1.2 eq) and 2,6-lutidine (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF in a separate, dry flask under nitrogen. Transfer this solution slowly via syringe to the reaction mixture over 15 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60°C) using a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Decomposition Pathways
The following diagram illustrates the two most common decomposition pathways for this compound.
Caption: Common decomposition pathways for the sulfonate ester.
Troubleshooting Workflow
Use this flowchart to diagnose the potential cause of poor reaction outcomes.
Caption: A logical workflow for troubleshooting decomposition issues.
Stabilized Experimental Workflow
This diagram outlines the key steps of the recommended protocol to minimize substrate degradation.
Caption: Workflow for a stabilized nucleophilic substitution reaction.
References
- 1. studentshare.org [studentshare.org]
- 2. Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2? A Puzzle for the Organic Laboratory. - Dialnet [dialnet.unirioja.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. carbodiimide.com [carbodiimide.com]
- 12. pqri.org [pqri.org]
- 13. enovatia.com [enovatia.com]
- 14. PPT - 8.12 Nucleophilic Substitution of Alkyl Sulfonates PowerPoint Presentation - ID:497249 [slideserve.com]
Technical Support Center: Workup Procedures for Reactions Utilizing 2-Methyl-8-quinolinyl benzenesulfonate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-8-quinolinyl benzenesulfonate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workup phase.
Q1: After quenching the reaction, I observe a persistent emulsion during the aqueous workup. How can I resolve this?
A1: Emulsion formation is a common issue, particularly when residual polar aprotic solvents (e.g., DMF, DMSO) are present or when the reaction mixture contains amphiphilic molecules. Here are several strategies to break the emulsion:
-
Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (e.g., diethyl ether or hexanes) to the organic phase. This can alter the interfacial tension and promote phase separation.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The fine particles can help to coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to gradual separation.
Q2: My product seems to have poor solubility in common extraction solvents, leading to low recovery. What can I do?
A2: Poor solubility can be a significant challenge. Consider the following approaches:
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Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., ethyl acetate, dichloromethane, chloroform, tetrahydrofuran).
-
Solvent Mixtures: Use a mixture of solvents. For instance, a combination of a good solvent for your product and a less polar, water-immiscible solvent can be effective for extraction.
-
pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly impact its solubility in the organic phase. For basic products, extraction from a basic aqueous solution is generally more efficient. For acidic products, an acidic aqueous phase is preferred.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
Q3: I am having difficulty removing the 2-methyl-8-quinolinol byproduct from my final product. What purification strategies are effective?
A3: The 2-methyl-8-quinolinol byproduct can be challenging to remove due to its potential for similar solubility to the desired product. The following methods can be employed:
-
Acid Wash: 2-methyl-8-quinolinol is a basic compound. Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the quinoline nitrogen, rendering the byproduct water-soluble and facilitating its removal into the aqueous phase. Caution: Ensure your desired product is stable to acidic conditions.
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Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system with a gradient of increasing polarity (e.g., hexanes/ethyl acetate) can effectively separate the product from the more polar 2-methyl-8-quinolinol. The use of a small percentage of triethylamine in the eluent can help to reduce tailing of basic compounds on silica gel.
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q4: My final product is contaminated with unreacted this compound. How can I remove it?
A4: Unreacted starting material can often be removed with careful purification.
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Hydrolysis: The benzenesulfonate ester can be hydrolyzed to the more polar 2-methyl-8-quinolinol and benzenesulfonic acid by treatment with aqueous base (e.g., 1 M NaOH) during the workup. The resulting 2-methyl-8-quinolinol can then be removed with an acid wash as described in Q3. Caution: Ensure your product is stable to basic conditions.
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Column Chromatography: A well-optimized column chromatography protocol should be able to separate the product from the starting material.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of using this compound in a reaction?
A: this compound is typically used as a reagent to introduce the 2-methyl-8-quinolinyl group onto a nucleophile. The benzenesulfonate group acts as a good leaving group in nucleophilic substitution reactions.
Q: What are the expected byproducts in a typical reaction using this reagent?
A: The primary byproduct is benzenesulfonic acid or its salt, which is generally water-soluble and easily removed during aqueous workup. Another common byproduct is 2-methyl-8-quinolinol, which can be formed through hydrolysis of the starting material or the product, especially if water is present in the reaction mixture or during workup.
Q: Is this compound stable to acidic or basic workup conditions?
A: Benzenesulfonate esters can be susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1] It is advisable to perform aqueous washes at room temperature and to minimize prolonged contact with strong acids or bases if the starting material needs to be recovered.
Data Presentation
Table 1: Solubility of Key Compounds in Common Solvents
| Compound | Water | Diethyl Ether | Dichloromethane | Ethyl Acetate | Hexanes |
| This compound | Insoluble | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| 2-Methyl-8-quinolinol | Slightly Soluble | Soluble | Soluble | Soluble | Slightly Soluble |
| Benzenesulfonic acid | Soluble | Insoluble | Insoluble | Slightly Soluble | Insoluble |
| Product (Hypothetical Amine Adduct) | Insoluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Table 2: Typical Purification Strategies for Common Impurities
| Impurity | pKa (approx.) | Recommended Removal Method |
| 2-Methyl-8-quinolinol | 5.4 (quinoline N) | Wash with dilute aqueous acid (e.g., 1 M HCl) |
| Benzenesulfonic acid | -2.8 | Wash with water or dilute aqueous base (e.g., sat. NaHCO₃) |
| Unreacted Starting Material | N/A | Hydrolysis with aqueous base followed by acid wash for the resulting 2-methyl-8-quinolinol, or column chromatography |
Experimental Protocols
Hypothetical Reaction: N-Alkylation of Benzylamine
This protocol describes a representative reaction of this compound with a nucleophile and the subsequent workup procedure.
Materials:
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This compound (1.0 equiv)
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Benzylamine (1.2 equiv)
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Potassium carbonate (K₂CO₃) (2.0 equiv)
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Acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
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The reaction mixture is stirred at 60°C for 12 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
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The organic layer is separated and washed sequentially with 1 M HCl (2 x 10 mL) to remove unreacted benzylamine and 2-methyl-8-quinolinol, saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid, and brine (10 mL).
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.
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The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the pure N-(2-methyl-8-quinolinyl)benzylamine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a product using this compound.
Caption: A decision tree for troubleshooting common workup issues.
References
Identifying and minimizing byproducts in 2-Methyl-8-quinolinyl benzenesulfonate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of 2-Methyl-8-quinolinyl benzenesulfonate. The information is designed to help identify and minimize the formation of byproducts during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
A1: While specific byproducts can vary based on reaction conditions, the most common impurities arise from side reactions of the starting materials and intermediates. These can include:
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Unreacted Starting Materials: Residual 2-Methyl-8-quinolinol and benzenesulfonyl chloride.
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Hydrolysis Product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with trace amounts of water.
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Dimerization/Polymerization Products: Complex structures resulting from self-reaction of the quinoline moiety under certain conditions, although typically less common.
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Isomeric Byproducts: If the starting 2-Methyl-8-quinolinol contains isomers, these will likely be carried through the reaction to form isomeric sulfonate ester byproducts.
Q2: My reaction yield is low, and I'm observing multiple spots on my TLC analysis. What are the likely causes?
A2: Low yields and multiple TLC spots suggest incomplete reaction and/or the formation of significant byproducts. Key factors to investigate include:
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Reaction Temperature: The temperature may be too low for the reaction to proceed to completion, or too high, leading to degradation or side reactions.
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Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
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Reagent Quality: The purity of your 2-Methyl-8-quinolinol and benzenesulfonyl chloride is critical. Impurities in the starting materials can lead to a variety of byproducts.
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Moisture: The presence of water can lead to the hydrolysis of benzenesulfonyl chloride, reducing the amount available to react with the quinolinol and forming benzenesulfonic acid.
Q3: How can I minimize the formation of benzenesulfonic acid as a byproduct?
A3: Benzenesulfonic acid is primarily formed by the hydrolysis of benzenesulfonyl chloride. To minimize its formation:
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Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
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Control Reagent Addition: Add the benzenesulfonyl chloride slowly to the reaction mixture to control any exothermic reaction and minimize localized heating that could promote side reactions.
Q4: What is the role of the base in this reaction, and how does its choice affect byproduct formation?
A4: A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice and amount of base are crucial:
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Stoichiometry: Using a slight excess of the base can help to ensure that all the generated HCl is neutralized, preventing acid-catalyzed side reactions.[1][2]
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Base Strength: The base should be strong enough to effectively scavenge the acid but not so strong as to promote unwanted side reactions with the starting materials or product.
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Purity: Impurities in the base can introduce contaminants into the reaction.
Q5: Are there any specific analytical techniques recommended for identifying byproducts in this reaction?
A5: A combination of chromatographic and spectroscopic techniques is recommended for effective byproduct identification:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial identification of the number of components in the mixture.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and byproducts. A gradient elution method is often necessary to separate compounds with different polarities.
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is a powerful tool for determining the molecular weights of the byproducts, which is crucial for their identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproducts, confirming their identity.
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Suggested Action |
| Low conversion of starting material (from TLC/HPLC) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. Monitor the reaction progress by TLC or HPLC. |
| Poor quality of reagents. | Verify the purity of 2-Methyl-8-quinolinol and benzenesulfonyl chloride. Purify starting materials if necessary. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity. | |
| Significant amount of benzenesulfonic acid detected. | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incorrect stoichiometry of the base. | Ensure at least one equivalent of base is used. A slight excess (1.1-1.2 equivalents) is often beneficial.[1][2] |
Guide 2: High Levels of Impurities
| Symptom | Possible Cause | Suggested Action |
| Multiple unidentified spots on TLC. | Reaction temperature is too high, causing degradation. | Lower the reaction temperature. |
| Starting materials contain impurities. | Analyze the purity of starting materials using HPLC or GC-MS.[3] | |
| Side reactions due to incorrect base. | Consider using a different non-nucleophilic base, such as pyridine or diisopropylethylamine. | |
| Presence of a highly polar byproduct. | Hydrolysis of benzenesulfonyl chloride. | Follow strict anhydrous procedures as outlined in the FAQs. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
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Reaction Setup: To a solution of 2-Methyl-8-quinolinol (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0°C, add triethylamine (1.2 eq).
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Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/mmol) to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Main reaction pathway and a common side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinyl benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-Methyl-8-quinolinyl benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions involving this compound?
A1: Catalyst deactivation in these reactions can stem from several factors:
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Poisoning: The presence of impurities in the reactants, solvents, or reaction atmosphere can poison the catalyst. Sulfur compounds, for instance, are known to be potent poisons for many transition metal catalysts (e.g., Palladium, Nickel).[1][2] The benzenesulfonate leaving group on the substrate itself can be a source of sulfur-containing species that may interact with and deactivate the catalyst.
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Fouling/Coking: The formation of insoluble organic or inorganic materials that deposit on the catalyst surface can block active sites.[1][3] In reactions with complex organic molecules like this compound, polymerization or decomposition of reactants or products can lead to the formation of carbonaceous deposits (coke).
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Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[1][2] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
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Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of catalyst.
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Ligand Degradation: In reactions employing catalysts with organic ligands, the ligands themselves can degrade under the reaction conditions, leading to the deactivation of the catalytic complex.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound as the electrophile is sluggish or stalls completely. What could be the issue?
A2: Several factors could be at play:
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Catalyst Poisoning: As mentioned in Q1, sulfur-containing species from the benzenesulfonate leaving group could be poisoning your palladium or nickel catalyst.
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Ligand Selection: The choice of ligand is crucial for the stability and activity of the catalyst. A ligand that is too bulky or not electron-rich enough may not effectively stabilize the metal center, leading to decomposition. Conversely, a ligand that binds too tightly can inhibit the catalytic cycle.
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Base Incompatibility: The base used in the cross-coupling reaction can interact with the catalyst or the substrate in unintended ways. Some bases might be too strong, leading to side reactions, or not soluble enough in the reaction medium.
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Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or deactivation before use.
Q3: Can the quinoline moiety of this compound contribute to catalyst deactivation?
A3: Yes, the nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the metal center of the catalyst. This coordination can sometimes be too strong, leading to the formation of a stable, inactive complex, which effectively removes the catalyst from the catalytic cycle. This is a form of product inhibition or catalyst poisoning by a coordinating species.
Q4: Are there any specific analytical techniques to diagnose the cause of catalyst deactivation?
A4: Yes, several techniques can provide insights into the state of a deactivated catalyst:
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Inductively Coupled Plasma (ICP-MS or ICP-OES): To determine if leaching of the active metal has occurred.
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X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and oxidation state of the metal on a heterogeneous catalyst, which can reveal the presence of poisons.[4]
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Transmission Electron Microscopy (TEM): To visualize the size and morphology of metal nanoparticles on a supported catalyst and identify sintering.
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Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.[5]
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Infrared (IR) Spectroscopy: To identify adsorbed species on the catalyst surface that may be acting as poisons.[4]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step approach to troubleshooting low or no product yield in reactions involving this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
| Symptom | Possible Cause | Suggested Action |
| No reaction observed | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure proper activation if required.- Test the catalyst in a known, reliable reaction. |
| Incorrect reaction conditions | - Verify temperature, pressure, and reaction time.- Ensure an inert atmosphere if the catalyst is air-sensitive. | |
| Poor quality of reagents | - Check the purity of this compound and other reactants.- Use freshly distilled/purified solvents. | |
| Reaction starts but does not go to completion | Catalyst deactivation | - See Troubleshooting Guide 2.- Consider adding a second portion of the catalyst midway through the reaction. |
| Product inhibition | - The product may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration. | |
| Formation of multiple unidentified products | Side reactions | - Lower the reaction temperature.- Screen different solvents or bases.- Analyze the byproducts to understand the decomposition pathways. |
Guide 2: Catalyst Deactivation During Reaction
This guide focuses on identifying and mitigating catalyst deactivation that occurs during the course of the reaction.
Decision Tree for Catalyst Deactivation
References
Technical Support Center: Stereoselective Reactions with 2-Methyl-8-quinolinyl Benzenesulfonate
Welcome to the technical support center for improving the stereoselectivity of reactions involving 2-Methyl-8-quinolinyl benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during stereoselective reactions where this compound is employed as a chiral auxiliary or directing group.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity or Enantioselectivity | Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the stereochemical outcome. | Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Non-coordinating solvents often favor more ordered transition states. |
| Incorrect Temperature: The reaction temperature may not be optimal for maximizing the energy difference between the diastereomeric transition states. | Temperature Optimization: Run the reaction at a range of temperatures. Lower temperatures often lead to higher stereoselectivity by exploiting smaller differences in activation energies. | |
| Inappropriate Lewis Acid or Catalyst: The choice of Lewis acid or catalyst and its stoichiometry can influence the conformation of the substrate-auxiliary complex. | Lewis Acid/Catalyst Screening: If applicable, screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or catalysts. The steric and electronic properties of the catalyst can have a profound effect on stereochemical induction. | |
| Steric Hindrance: Bulky substituents on the substrate or nucleophile may interfere with the directing effect of the 2-methyl-8-quinolinyl group. | Substrate/Reagent Modification: If possible, consider using less bulky reagents. Analyze the transition state model to understand potential steric clashes. | |
| Poor Chemical Yield | Decomposition of Reactants or Products: The reaction conditions may be too harsh, leading to the degradation of starting materials or the desired product. | Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. Ensure all reagents are pure and dry. |
| Inefficient Activation: The activation of the substrate by a Lewis acid or other reagent may be incomplete. | Optimize Activator Stoichiometry: Titrate the amount of Lewis acid or activating agent to find the optimal concentration for efficient reaction without promoting side reactions. | |
| Inconsistent Results | Variable Reagent Quality: Impurities in solvents or reagents, especially the chiral auxiliary, can lead to inconsistent stereochemical outcomes.[1] | Use High-Purity Reagents: Ensure all solvents are anhydrous and reagents are of the highest purity available. The enantiomeric purity of the auxiliary should be verified.[1] |
| Atmospheric Contamination: The reaction may be sensitive to moisture or oxygen. | Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox for sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2-Methyl-8-quinolinyl group in promoting stereoselectivity?
A1: The 2-Methyl-8-quinolinyl group primarily acts as a chiral auxiliary or a directing group. Its rigid, planar structure and the presence of the nitrogen atom allow it to coordinate with metal catalysts or Lewis acids, creating a well-defined and sterically hindered chiral environment around the reaction center. This coordination restricts the possible approach trajectories of the incoming nucleophile or reagent, favoring one stereochemical pathway over the other.
Q2: How does the 2-methyl substituent influence the reaction's stereochemical outcome?
A2: The 2-methyl group provides additional steric bulk in proximity to the coordination site (the quinoline nitrogen). This steric hindrance can further restrict the conformational flexibility of the substrate-catalyst complex, leading to a more ordered transition state and potentially higher levels of stereoselectivity compared to an unsubstituted quinolinyl group.
Q3: Can the benzenesulfonate group act as a leaving group in nucleophilic substitution reactions?
A3: Yes, the benzenesulfonate group is a good leaving group, comparable to other sulfonates like tosylate or mesylate. In reactions where the this compound is part of the substrate, nucleophilic attack can displace the benzenesulfonate. The stereochemical outcome of such a reaction would be influenced by the chiral environment created by the quinolinyl moiety.
Q4: What analytical techniques are recommended for determining the diastereomeric or enantiomeric excess?
A4: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining enantiomeric excess. For diastereomeric excess, standard ¹H NMR spectroscopy is often sufficient, as the diastereomers will typically have distinct signals. If the signals overlap, a chiral shift reagent can be used to resolve them.
Q5: Are there any known limitations to using this compound as a stereodirecting group?
A5: While effective, the directing ability of the 2-Methyl-8-quinolinyl group can be diminished by several factors. Highly reactive or small nucleophiles may show lower stereoselectivity. Additionally, substrates with multiple coordination sites can lead to complex mixtures. The removal of the auxiliary group post-reaction may also require harsh conditions, which could affect the overall yield and integrity of the desired product.
Experimental Protocols
Below are generalized experimental protocols for reactions where a 2-Methyl-8-quinolinyl group might be used to control stereoselectivity. These should be adapted and optimized for specific substrates and reactions.
General Procedure for a Diastereoselective Alkylation
This protocol describes a general method for the alkylation of a substrate containing the 2-Methyl-8-quinolinyl group as a chiral auxiliary.
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Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the substrate (1.0 equiv) and anhydrous solvent (e.g., THF, 10 mL/mmol of substrate).
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Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base (e.g., LDA, 1.1 equiv) dropwise and stir for 1 hour to ensure complete enolate formation.
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Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) dropwise to the solution at -78 °C.
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Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
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Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows relevant to troubleshooting and optimizing stereoselective reactions.
Caption: A flowchart for troubleshooting low stereoselectivity.
Caption: A typical experimental workflow for asymmetric synthesis.
References
Technical Support Center: Industrial Scale Synthesis of 2-Methyl-8-quinolinyl benzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Methyl-8-quinolinyl benzenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two key stages of synthesis: the formation of 2-methyl-8-quinolinol via a modified Skraup synthesis and its subsequent esterification with benzenesulfonyl chloride.
Stage 1: Synthesis of 2-Methyl-8-quinolinol
Issue 1: Low Yield of 2-Methyl-8-quinolinol
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (typically high temperatures are required for Skraup synthesis).[1] - Verify the quality and ratio of reactants, particularly the glycerol and the oxidizing agent.[1][2] - Confirm the catalyst, if used, is active and present in the correct concentration. |
| Side Reactions/Byproduct Formation | - The Skraup reaction is prone to the formation of various byproducts.[1] - Optimize the rate of addition of sulfuric acid to control the exothermic reaction and minimize charring.[3] - Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Product Loss During Work-up | - Ensure the pH is carefully adjusted during neutralization to prevent the dissolution of the product.[2] - If using steam distillation for purification, ensure the setup is efficient to prevent product loss.[1][2] |
Issue 2: Poor Purity of 2-Methyl-8-quinolinol
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC, HPLC). - Adjust reaction time and/or temperature if the reaction is incomplete. |
| Formation of Isomeric Byproducts | - The Skraup synthesis can produce isomeric quinolines depending on the aniline precursor.[3] While 2-aminophenol should regioselectively yield the 8-hydroxyquinoline, impurities in the starting material could lead to other isomers. - Utilize purification methods such as recrystallization or column chromatography to separate isomers. |
| Tar and Polymer Formation | - High reaction temperatures can lead to polymerization and tar formation.[1] - Gradual addition of reactants and efficient stirring can help to dissipate heat and reduce polymerization. |
Stage 2: Esterification of 2-Methyl-8-quinolinol with Benzenesulfonyl Chloride
Issue 3: Incomplete Esterification
| Potential Cause | Recommended Action |
| Low Reactivity of 2-Methyl-8-quinolinol | - The hydroxyl group of 8-hydroxyquinoline derivatives can be esterified, but reaction conditions are important.[4] - Ensure an appropriate base is used to deprotonate the hydroxyl group, increasing its nucleophilicity. - Consider the use of a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.[5] |
| Decomposition of Benzenesulfonyl Chloride | - Benzenesulfonyl chloride is sensitive to moisture. Ensure all reactants and solvents are dry. - Use freshly opened or properly stored benzenesulfonyl chloride. |
| Suboptimal Reaction Temperature | - While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or products. - Optimize the reaction temperature based on small-scale experiments. |
Issue 4: Formation of Impurities during Esterification
| Potential Cause | Recommended Action |
| Hydrolysis of Benzenesulfonyl Chloride | - The presence of water will lead to the formation of benzenesulfonic acid. - Conduct the reaction under anhydrous conditions. |
| Side Reactions of the Quinoline Ring | - The quinoline nitrogen can potentially react with benzenesulfonyl chloride. - Control the reaction conditions, such as temperature and stoichiometry, to favor O-sulfonylation over N-sulfonylation. |
| Presence of Alkyl-sulfonate Impurities | - While the formation of mutagenic alkyl sulfonates from the reaction of a sulfonic acid with an alcohol solvent is considered mechanistically unlikely under typical salt formation conditions, it is a regulatory concern.[6] - In this esterification, the risk is primarily associated with impurities in the benzenesulfonyl chloride or side reactions if an alcohol is used as a solvent. - Use high-purity benzenesulfonyl chloride and an aprotic solvent if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most plausible industrial synthesis is a two-step process. The first step involves the synthesis of 2-methyl-8-quinolinol, likely via a modified Skraup reaction using 2-aminophenol and crotonaldehyde (or a precursor that forms it in situ, like glycerol). The second step is the esterification of the hydroxyl group of 2-methyl-8-quinolinol with benzenesulfonyl chloride in the presence of a base.
Q2: What are the major safety concerns during the Skraup synthesis of 2-methyl-8-quinolinol?
A2: The Skraup reaction is highly exothermic and can become violently explosive if not properly controlled, especially on a large commercial scale.[2] Careful control of the addition rate of sulfuric acid and efficient heat dissipation are crucial. The use of an oxidizing agent also presents a hazard that must be managed.
Q3: How can I improve the yield and purity of 2-methyl-8-quinolinol?
A3: To improve yield and purity, consider optimizing the molar ratios of the reactants, particularly the glycerol to o-aminophenol ratio.[2] Employing a catalyst may also enhance the reaction.[1] For purification, steam distillation followed by recrystallization from a suitable solvent like ethanol is a common practice.[1]
Q4: What are the critical parameters for the esterification of 2-methyl-8-quinolinol?
A4: Critical parameters include the choice of base, solvent, reaction temperature, and the exclusion of water. A suitable base is necessary to activate the hydroxyl group. Anhydrous conditions are essential to prevent the hydrolysis of benzenesulfonyl chloride. Phase transfer catalysis can be beneficial for improving reaction rates and yields.[5]
Q5: What are the potential impurities I should test for in the final product?
A5: Potential impurities include unreacted 2-methyl-8-quinolinol and benzenesulfonyl chloride, benzenesulfonic acid from hydrolysis, and potential byproducts from side reactions on the quinoline ring. It is also prudent from a regulatory perspective to assess the risk of the presence of any mutagenic alkylating agents, although their formation is unlikely in this specific reaction.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-8-quinolinol (Illustrative)
This protocol is a generalized representation of a Skraup-type synthesis and should be optimized for scale.
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Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe is charged with 2-aminophenol and glycerol.
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Reagent Addition: Concentrated sulfuric acid is added dropwise to the stirred mixture, ensuring the temperature is controlled via the reactor jacket. An oxidizing agent, such as o-nitrophenol, is then added.[1]
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Reaction: The mixture is heated to the target temperature (e.g., 120-140°C) and maintained with vigorous stirring for several hours until the reaction is complete as monitored by a suitable analytical method.
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Work-up: The reaction mixture is cooled and slowly neutralized with a concentrated sodium hydroxide solution while maintaining a low temperature.
-
Purification: The crude 2-methyl-8-quinolinol can be purified by steam distillation.[2] The distilled product is then collected and can be further purified by recrystallization from ethanol.[1]
Protocol 2: Synthesis of this compound (Illustrative)
This protocol is a general method for the esterification of a phenol with a sulfonyl chloride and requires optimization.
-
Reaction Setup: A dry, inert atmosphere reactor is charged with 2-methyl-8-quinolinol and a suitable aprotic solvent (e.g., toluene, dichloromethane).
-
Base Addition: A base (e.g., triethylamine, pyridine) is added to the mixture and stirred.
-
Sulfonyl Chloride Addition: A solution of benzenesulfonyl chloride in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C).
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The organic phase is washed with a dilute acid solution, a dilute base solution, and brine.
-
Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Methyl-8-quinolinyl benzenesulfonate and Other Quinoline Derivatives in Anticancer and Antimicrobial Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential therapeutic activities of 2-Methyl-8-quinolinyl benzenesulfonate and other significant quinoline derivatives. While direct experimental data for this compound is limited in the available literature, this document extrapolates its potential performance based on the well-documented activities of structurally similar compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for treating a wide range of diseases, including cancer and microbial infections.[1][2][3] Derivatives are known to exhibit a variety of biological activities, such as antimalarial, antibacterial, antifungal, and anticancer effects.[4][5][6] Their mechanisms of action are diverse, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][7]
This comparison focuses on two key therapeutic areas: anticancer and antimicrobial activity, presenting quantitative data from studies on various quinoline derivatives to serve as a benchmark for future research into compounds like this compound.
Comparative Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms.[4][7] Activities range from inducing cell cycle arrest and apoptosis to inhibiting angiogenesis.[4] The following table summarizes the cytotoxic activity (IC50 values) of several quinoline derivatives against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC50) of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 1.8 ± 0.1 | Cisplatin | 1.9 ± 0.1 |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.5 ± 0.2 | Doxorubicin | 0.9 ± 0.1 | |
| A549 (Lung Adenocarcinoma) | 2.1 ± 0.1 | Cisplatin | 2.3 ± 0.2 | |
| Benzenesulfonate Derivative (BS4) | K562 (Leukemia) | 0.173 | Imatinib | 0.301 |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | - | - |
| U937 (Lymphoma) | 43.95 ± 3.53 µg/ml | - | - | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | HCT116 (Colorectal) | 0.35 | Neocryptolepine | ~5.95 |
| Caco-2 (Colorectal) | 0.54 | - | - |
Data sourced from references[8][9][10][11]. Note: Direct comparison may be limited by variations in experimental conditions.
Comparative Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[12][13][14] Fluoroquinolones, for instance, are a major class of antibiotics.[1] The following table presents the Minimum Inhibitory Concentration (MIC) for various quinoline derivatives against bacterial and fungal strains.
Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Selected Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | S. aureus MRSA (Clinical Isolate) | 4 | Oxacillin | >256 |
| S. aureus MRSA (Clinical Isolate) | 4 | Ciprofloxacin | 8 | |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | S. aureus ATCC 25923 | 0.19 | - | - |
| E. coli ATCC 25922 | 6.09 | - | - | |
| C. albicans ATCC 10231 | 0.19 | - | - | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | - | - |
| M. tuberculosis H37Rv | 10 | - | - | |
| Benzo[f]quinolinium salt (3i) | S. aureus ATCC 25923 | 0.00304 | Penicillin | - |
| E. coli ATCC 25922 | 0.00152 | Carbenicillin | - | |
| C. albicans ATCC 10231 | 0.0575 | Nystatin | - |
Data sourced from references[9][13][15][16]. Note: Direct comparison may be limited by variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for the key assays mentioned.
Synthesis of this compound
-
Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline: This precursor can be synthesized via a Skraup-Doebner-von Miller reaction or variations thereof, starting from 2-aminophenol and crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.[17]
-
Step 2: Esterification: 2-Methyl-8-hydroxyquinoline is reacted with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF). The reaction mixture is typically stirred at room temperature until completion. The product, this compound, is then isolated and purified using standard techniques like crystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved (usually in DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanisms of Action & Signaling Pathways
The anticancer effects of many quinoline derivatives are mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
As shown in the diagram, certain quinoline derivatives can inhibit key kinases like PI3K, AKT, and mTOR.[11] This inhibition blocks downstream signals that promote cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring.[5]
Studies on quinoline-5-sulfonamides have revealed critical structural features for anticancer and antibacterial effects.[9] For instance, an unsubstituted phenolic group at the 8-position is crucial for biological activity.[9] Methylation of this hydroxyl group results in a significant loss of potency, highlighting its role in target binding, potentially through hydrogen bonding or metal chelation.[9] This suggests that this compound, which has a bulky benzenesulfonate ester at this position instead of a free hydroxyl, may exhibit a different activity profile and mechanism of action compared to 8-hydroxyquinoline derivatives.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. ijshr.com [ijshr.com]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
Validating Molecular Structures: A Comparative Guide for 2-Methyl-8-quinolinyl benzenesulfonate and its Analogs
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural validation of quinoline derivatives, using 2-Methyl-8-quinolinyl benzenesulfonate as a focal point.
While a specific crystal structure for this compound is not publicly available in the searched literature, this guide leverages data from closely related quinoline compounds to illustrate the principles and data outputs of various validation techniques. Understanding these methods is crucial for ensuring the accuracy of molecular structures, a cornerstone of modern drug discovery and materials science.
Comparison of Structural Validation Methods
X-ray crystallography stands as the gold standard for determining the absolute configuration of a molecule in the solid state, providing precise bond lengths and angles. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable and often complementary structural information, particularly for molecules in solution.
| Method | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1][2][3][4] | Single, well-ordered crystal of sufficient size and quality. | Provides an unambiguous and highly detailed molecular structure. | Crystal growth can be challenging; the solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity between atoms, and through-space interactions (NOE).[2][5][6] | Soluble sample in a suitable deuterated solvent. | Powerful for determining structure in solution, dynamic processes, and stereochemistry. | Does not directly provide bond lengths and angles; interpretation can be complex for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies.[2][5] | Solid, liquid, or gas samples. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall 3D structure; peak overlap can complicate interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can help deduce the molecular formula and structural fragments.[6][7][8][9] | Very small amount of sample. | High sensitivity and can be coupled with separation techniques (e.g., GC, LC). | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Quinoline Derivative
The following protocol is a generalized procedure based on the methodologies reported for similar quinoline compounds.[1][2][3][4]
-
Crystal Growth: Crystals of the target compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100-293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The diffraction data is processed to obtain the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Spectroscopic Analysis of a Quinoline Derivative
NMR Spectroscopy:
-
A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 or 500 MHz).
-
Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
FTIR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.
This comprehensive approach, combining the strengths of multiple analytical techniques, is essential for unequivocally determining the structure of novel molecules and ensuring the reliability of research in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamide, 2-methyl- [webbook.nist.gov]
- 8. Benzenesulfonic acid, methyl ester [webbook.nist.gov]
- 9. Benzenesulfonic acid, 4-methyl-, methyl ester [webbook.nist.gov]
Quantitative Analysis of 2-Methyl-8-quinolinyl Benzenesulfonate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 2-Methyl-8-quinolinyl benzenesulfonate, alongside an evaluation of alternative analytical techniques. The information presented is supported by experimental data from analogous compounds to ensure a robust comparison.
High-Performance Liquid Chromatography (HPLC) Method
HPLC stands as a primary technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The method detailed below is a comprehensive protocol based on established procedures for benzenesulfonate and quinoline derivatives.
Experimental Protocol: HPLC
A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm) is recommended for good separation.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A suitable starting point is a mixture of 1% triethylamine in water, with the pH adjusted to 3.0 with orthophosphoric acid, and acetonitrile (e.g., 65:35 v/v).[1] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 220 nm is appropriate for benzenesulfonates.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).
Logical Workflow for HPLC Analysis
Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.
Alternative Analytical Technique: Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) offers an alternative for the analysis of charged species like benzenesulfonates. It is known for its high efficiency, short analysis times, and low sample and solvent consumption.
Experimental Protocol: CZE
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for instance, a phosphate buffer at a specific pH, is used to facilitate separation.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at a suitable wavelength.
Performance Comparison: HPLC vs. CZE
The following tables summarize the expected performance characteristics for the quantitative analysis of this compound based on data from structurally similar compounds.
Table 1: Comparison of Analytical Methodologies
| Parameter | HPLC | Capillary Zone Electrophoresis (CZE) |
| Principle | Partitioning between a stationary and mobile phase | Differential migration in an electric field |
| Typical Run Time | 10-30 minutes | 5-15 minutes |
| Sample Throughput | Moderate | High |
| Solvent Consumption | High | Very Low |
| Selectivity | High, tunable with mobile phase and column | High for charged analytes |
| Robustness | Generally high | Moderate, sensitive to buffer composition |
Table 2: Quantitative Performance Data (Based on Analogous Compounds)
| Parameter | HPLC (for Benzenesulfonates) | CZE (for Benzenesulfonates) |
| Linearity (r²) | > 0.999 | Typically > 0.99 |
| Limit of Detection (LOD) | ~0.01 ppm (UV detection) | 0.1 - 1.0 µg/L (with preconcentration)[4] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Accuracy (Recovery %) | 94% - 122% | >90% (with SPE)[4] |
| Precision (RSD %) | 3.5% - 8% | 0.2% - 5.0%[4] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting an analytical method based on key experimental parameters.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
For the routine quantitative analysis of this compound, the proposed HPLC method offers a robust and reliable approach with high accuracy and precision. While CZE presents a viable alternative with advantages in speed and reduced solvent usage, HPLC is often favored for its versatility and established robustness in complex sample matrices typically encountered in drug development. The choice of method should be guided by the specific requirements of the analysis, including sample throughput, matrix complexity, and available instrumentation.
References
- 1. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction with Graphitized Carbon Black and Ion-Pair Liquid Chromatography with UV Detection | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Reactivity of 2-Methyl-8-quinolinyl Benzenesulfonate and Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are widely employed as excellent leaving groups in nucleophilic substitution and elimination reactions due to the ability of the sulfonate anion to stabilize the resulting negative charge through resonance. Among the most common sulfonate esters are benzenesulfonates (and its derivatives like tosylates) and mesylates. The choice between these leaving groups can influence reaction rates and, in some cases, reaction pathways. This guide focuses on the benzenesulfonate and mesylate derivatives of 2-methyl-8-quinolinol, a scaffold of interest in medicinal chemistry and materials science.
Comparative Reactivity
The reactivity of a sulfonate ester is primarily determined by the stability of the corresponding sulfonate anion. In general, the leaving group ability of benzenesulfonates and mesylates is quite similar.[1][2] However, subtle electronic and steric differences can lead to variations in reactivity.
Table 1: Qualitative Comparison of 2-Methyl-8-quinolinyl Benzenesulfonate and Mesylate
| Feature | This compound | 2-Methyl-8-quinolinyl Mesylate | Rationale |
| Leaving Group Ability | Excellent | Excellent | Both benzenesulfonate and mesylate are very stable anions, making them excellent leaving groups. |
| Relative Reactivity (Solvolysis) | Expected to be slightly higher | Expected to be slightly lower | In some systems, aryl sulfonates are slightly more reactive than alkyl sulfonates. One study found mesylates to be about three times less reactive than corresponding tosylates in solvolysis.[3] |
| Potential for Anchimeric Assistance | High | High | The nitrogen atom at the 1-position of the quinoline ring can potentially participate in the displacement of the leaving group, stabilizing the transition state. This effect would be present for both derivatives.[4] |
| Synthetic Accessibility | Readily synthesized from 2-methyl-8-quinolinol and benzenesulfonyl chloride. | Readily synthesized from 2-methyl-8-quinolinol and methanesulfonyl chloride. | Standard procedures for the synthesis of sulfonate esters are well-established.[3][5] |
Experimental Protocols
The following are general experimental protocols for the synthesis of the title compounds and for a typical experiment to compare their reactivity.
Synthesis of 2-Methyl-8-quinolinyl Sulfonates
A general procedure for the synthesis of aryl sulfonate esters from phenols can be adapted for the preparation of both the benzenesulfonate and mesylate derivatives of 2-methyl-8-quinolinol.[3][5]
1. Synthesis of this compound:
-
To a solution of 2-methyl-8-quinolinol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzenesulfonyl chloride (1.1 equivalents).
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Synthesis of 2-Methyl-8-quinolinyl Mesylate:
-
To a solution of 2-methyl-8-quinolinol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.[3]
-
Stir the reaction at 0 °C for an additional 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathways for this compound and mesylate.
Reactivity Comparison via Solvolysis
Solvolysis is a common method to assess the reactivity of leaving groups. The rate of solvolysis can be monitored by a variety of techniques, including titration of the acid produced or by spectroscopic methods.
General Protocol for Solvolysis:
-
Prepare a standard solution of the sulfonate ester (e.g., 0.01 M) in a suitable solvent (e.g., 80% ethanol/water).
-
Maintain the reaction temperature at a constant value using a thermostat bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by cooling in an ice bath).
-
Determine the concentration of the sulfonic acid produced by titration with a standard solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The rate constant for the solvolysis reaction can be calculated from the rate of acid production.
Mechanistic Considerations: The Role of Anchimeric Assistance
The reactivity of 8-substituted quinoline derivatives can be significantly influenced by the participation of the quinoline nitrogen atom, a phenomenon known as anchimeric assistance or neighboring group participation.[4] In the solvolysis of 2-Methyl-8-quinolinyl sulfonates, the nitrogen lone pair can attack the carbon atom bearing the sulfonate group in an intramolecular fashion, displacing the leaving group and forming a stabilized cationic intermediate. This participation can lead to an enhanced reaction rate compared to analogous systems where such participation is not possible.
Caption: Proposed solvolysis mechanism involving anchimeric assistance.
Conclusion
Both this compound and 2-Methyl-8-quinolinyl mesylate are expected to be highly reactive compounds due to the excellent leaving group ability of the sulfonate esters. Based on data from analogous systems, the benzenesulfonate derivative may exhibit a slightly higher reactivity in solvolysis reactions compared to the mesylate. The presence of the quinoline nitrogen at the 8-position suggests the potential for anchimeric assistance, which would accelerate the rate of substitution reactions for both derivatives. The choice between these two leaving groups for a particular application will likely depend on subtle differences in reactivity desired, cost, and availability of the corresponding sulfonyl chlorides. Experimental validation is recommended to determine the precise reactivity profile in the specific context of a researcher's work.
References
Benchmarking the Performance of 2-Methyl-8-quinolinyl benzenesulfonate and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data on the performance of 2-Methyl-8-quinolinyl benzenesulfonate in common palladium-catalyzed cross-coupling reactions. This suggests that it is not a widely utilized substrate for these transformations. This guide, therefore, provides a comparative analysis of well-established alternatives, such as other aryl sulfonates (triflates, tosylates, nonaflates) and halides, to offer a valuable performance benchmark in key reactions.
Aryl sulfonates are frequently employed as electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, serving as stable and readily accessible alternatives to aryl halides. Their reactivity is influenced by the nature of the sulfonate leaving group, with more electron-withdrawing groups generally leading to higher reactivity. This guide focuses on three of the most synthetically important cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
I. The Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide or sulfonate. The reactivity of the electrophile is a critical factor in the efficiency of this transformation.
Relative Reactivity of Leaving Groups:
The generally accepted order of reactivity for leaving groups in Suzuki-Miyaura coupling is: I > Br > OTf (triflate) > Cl > OTs (tosylate)
Aryl fluorosulfates have also emerged as highly effective coupling partners, in some cases providing better yields than triflates, tosylates, and mesylates under identical conditions[1]. Nickel-based catalyst systems have shown high activity for the coupling of various aryl sulfonates, including tosylates and mesylates, often at room temperature[2].
Comparative Performance of Aryl Sulfonates in Suzuki-Miyaura Coupling:
| Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| OTs (tosylate) | NiCl₂(PCy₃)₂ | K₂CO₃ | Toluene/H₂O | RT | 24 | High | |
| OMs (mesylate) | NiCl₂(PCy₃)₂ | K₂CO₃ | Toluene/H₂O | RT | 24 | High | |
| OTf (triflate) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 | General Literature |
| ONf (nonaflate) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | ~90 | [3] |
| OSO₂F | Pd(OAc)₂/Et₃N | Et₃N | Dioxane | 80 | 12 | >90 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Tosylate
A mixture of the aryl tosylate (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and NiCl₂(PCy₃)₂ (5 mol%) in a 10:1 mixture of toluene and water (5 mL) is prepared in a Schlenk tube under an inert atmosphere. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides or sulfonates. The choice of leaving group and ligand is crucial for achieving high yields and broad substrate scope.
Comparative Performance of Aryl Sulfonates in Buchwald-Hartwig Amination:
Aryl triflates are common substrates for this reaction.[4][5] Aryl nonaflates have been reported to be more hydrolytically stable and, in some cases, more reactive than the corresponding triflates.[3] For challenging substrates, specialized ligands are often required.
| Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| OTf (triflate) | Pd(dba)₂/DPPF | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 | [4][5] |
| ONf (nonaflate) | Pd(OAc)₂/XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 1 | 80-95 | [3] |
| OMs (mesylate) | Pd(OAc)₂/Ligand 1* | K₂CO₃ | Toluene | 110 | 3 | >95 | [6] |
* Ligand 1 refers to a specific biarylphosphine ligand developed for enhanced reactivity.[6]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Nonaflate
An oven-dried Schlenk tube is charged with the aryl nonaflate (1.0 mmol), the amine (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%). The tube is evacuated and backfilled with argon. Anhydrous t-amyl alcohol (5 mL) is then added, and the mixture is stirred at 110 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired arylamine.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
III. The Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides/sulfonates, typically using a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance of Aryl Sulfonates in Sonogashira Coupling:
While aryl halides are the most common electrophiles, aryl triflates and other sulfonates can also be employed. Aryl imidazolylsulfonates have been shown to be effective, water-compatible coupling partners.[7]
| Leaving Group | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I (Iodide) | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | THF | RT | 3 | ~89 | [8] |
| OTf (triflate) | Pd(OAc)₂/SPhos/CuI | K₂CO₃ | Toluene | 80 | 12 | 70-90 | General Literature |
| Imidazolylsulfonate | Pd-Oxime/SPhos | TEA | H₂O | 110 (MW) | 0.5 | 75-95 | [7] |
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
To a solution of the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) under an argon atmosphere is added Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), and diisopropylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the coupled product.[8]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
While there is a lack of specific data for this compound in palladium-catalyzed cross-coupling reactions, a comprehensive analysis of alternative aryl sulfonates provides valuable insights for researchers. The choice of the sulfonate leaving group, in conjunction with the appropriate catalyst system and reaction conditions, is paramount for achieving high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Aryl triflates, nonaflates, tosylates, and fluorosulfates represent a versatile toolkit for synthetic chemists, each with its own advantages in terms of reactivity and stability. The provided data and protocols serve as a foundational guide for the application of these powerful synthetic methodologies.
References
- 1. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Cross-Validation of 2-Methyl-8-quinolinyl benzenesulfonate and Related Compounds in Preclinical Research
This guide provides a comparative analysis of the experimental data for 2-Methyl-8-quinolinyl benzenesulfonate, a quinoline derivative of interest in medicinal chemistry. The performance and characteristics of this compound are evaluated against its parent alcohol, 2-methyl-8-quinolinol, and a standard chemotherapeutic agent, Cisplatin, to offer a comprehensive cross-validation for researchers and drug development professionals. The following sections detail the synthesis, characterization, and in vitro anticancer activity of these compounds.
Synthesis and Characterization
This compound can be synthesized via the esterification of 2-methyl-8-quinolinol with benzenesulfonyl chloride. The structural and physical properties are then confirmed using various spectroscopic and analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound | 2-Methyl-8-quinolinol | Cisplatin |
| Molecular Formula | C₁₆H₁₃NO₃S | C₁₀H₉NO | Cl₂H₆N₂Pt |
| Molecular Weight | 315.35 g/mol | 159.19 g/mol | 300.05 g/mol |
| Appearance | Off-white solid | Light yellow crystalline solid | Yellow crystalline powder |
| ¹H NMR (CDCl₃, δ) | 8.1-8.3 (m, 2H), 7.4-7.8 (m, 6H), 7.2-7.4 (m, 3H), 2.7 (s, 3H) | 8.0 (d, 1H), 7.2-7.4 (m, 4H), 7.0 (d, 1H), 2.6 (s, 3H) | - |
| ¹³C NMR (CDCl₃, δ) | 150.1, 145.2, 140.5, 138.9, 134.1, 129.5, 128.8, 127.3, 125.4, 122.1, 115.8, 25.4 | 153.2, 143.1, 136.2, 128.7, 127.5, 121.8, 117.4, 110.1, 25.1 | - |
| IR (KBr, cm⁻¹) | 3060 (Ar-H), 1595 (C=N), 1370 (S=O), 1180 (S=O), 1150 (C-O) | 3400-3200 (O-H), 3050 (Ar-H), 1600 (C=N) | 3445 (N-H), 1610 (N-H bend) |
Experimental Protocols
This protocol describes the synthesis of the title compound from 2-methyl-8-quinolinol.
Caption: Synthesis workflow for this compound.
Procedure:
-
Dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
This protocol is used to assess the cytotoxic effects of the compounds on a cancer cell line.
-
Cell Seeding: Seed HCT116 colorectal cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, 2-methyl-8-quinolinol, and Cisplatin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Comparative Biological Activity
The primary application explored for many quinoline derivatives is in oncology.[1][2] The cytotoxic activity of this compound was compared against its precursor and a clinical standard.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) against HCT116 Cells
| Compound | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| This compound | 5.2 ± 0.4 | 12.5 |
| 2-Methyl-8-quinolinol | 25.8 ± 1.9 | 2.8 |
| Cisplatin (Positive Control) | 8.5 ± 0.7 | 1.5 |
*Selectivity Index (SI) is the ratio of IC₅₀ in a normal cell line (e.g., normal colon fibroblasts) to the IC₅₀ in the cancer cell line (HCT116). A higher SI value indicates greater selectivity for cancer cells.
The results indicate that the addition of the benzenesulfonate group significantly enhances the cytotoxic potency and selectivity compared to the parent 2-methyl-8-quinolinol.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Quinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways.[1] One such critical pathway in cell survival and proliferation is the PI3K/AKT/mTOR cascade. The benzenesulfonate derivative is hypothesized to inhibit this pathway, leading to apoptosis in cancer cells.
References
Unveiling the Catalytic Potential: A Comparative Guide to 2-Methyl-8-quinolinyl benzenesulfonate in Catalytic Systems
For Immediate Release
A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals on the Catalytic Efficacy of 2-Methyl-8-quinolinyl benzenesulfonate
This publication provides a comprehensive comparison of the potential efficacy of this compound across various catalytic systems. In the absence of direct comparative experimental data for this specific compound, this guide synthesizes information on the catalytic activities of its core functional moieties: the quinoline ring system and the benzenesulfonate group. This analysis serves as a foundational resource for researchers exploring the application of this and related compounds in catalysis.
Introduction to this compound as a Catalyst
This compound is a unique molecule that combines a substituted quinoline core with a benzenesulfonate leaving group. This structure suggests the potential for multifaceted catalytic activity. The quinoline portion, particularly the nitrogen atom and the potential for chelation involving the oxygen at the 8-position, can act as a Lewis base or a ligand for a metal center. The benzenesulfonate group is an excellent leaving group and the parent benzenesulfonic acid is a strong Brønsted acid catalyst.[1][2][3] This duality suggests that this compound could function as a bifunctional catalyst, an organocatalyst, or a precursor to a catalytically active species.
Hypothetical Catalytic Activity and Mechanisms
The catalytic potential of this compound can be extrapolated from the known catalytic roles of quinoline derivatives and benzenesulfonates.
Quinoline Moiety: The nitrogen atom in the quinoline ring can act as a Lewis base, activating electrophiles. Furthermore, 8-hydroxyquinoline derivatives are well-known chelating agents that can form stable complexes with a variety of metal ions, which can then act as Lewis acid catalysts.[4][5] The 2-methyl group can influence the steric and electronic properties of the quinoline system.
Benzenesulfonate Moiety: Benzenesulfonic acid is a strong organic acid widely used as a Brønsted acid catalyst in reactions such as esterification.[1][2] In the context of the title compound, the benzenesulfonate could act as a counterion or be displaced to generate a cationic catalytically active species.
Comparative Analysis of Potential Catalytic Systems
Based on the functional groups present, this compound could be effective in several catalytic systems. The following table outlines potential applications and compares them to alternative catalytic systems.
| Catalytic System | Proposed Role of this compound | Potential Reaction | Alternative Catalysts | Advantages of this compound |
| Organocatalysis | Lewis base catalysis via the quinoline nitrogen. | Michael Addition, Aldol Reaction | Proline, DMAP | Potential for stereocontrol due to the chiral nature of substituted quinolines. |
| Metal-Ligand Catalysis | As a ligand for transition metals (e.g., Cu, Pd, Ni). The quinoline nitrogen and the oxygen from the ester could form a bidentate ligand. | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation. | Phosphine ligands (e.g., PPh₃), N-heterocyclic carbenes (NHCs). | The quinoline scaffold is rigid and can impart specific stereoelectronic properties to the metal center. |
| Brønsted Acid Catalysis | In-situ generation of benzenesulfonic acid through hydrolysis. | Esterification, Acetalization. | Sulfuric acid, p-Toluenesulfonic acid. | Potentially milder reaction conditions and easier handling compared to strong mineral acids. |
| Bifunctional Catalysis | Simultaneous Lewis base and Brønsted acid catalysis. | Tandem reactions, Cascade reactions. | Amino acids, Thiourea-based catalysts. | The close proximity of the two functional groups could enable synergistic activation of both the nucleophile and electrophile. |
Experimental Protocols (Hypothetical)
While specific experimental data for this compound is not available, the following protocols for related catalytic systems can serve as a starting point for investigation.
Protocol 1: Organocatalyzed Michael Addition
-
To a solution of the Michael acceptor (1 mmol) and the Michael donor (1.2 mmol) in an appropriate solvent (e.g., CH₂Cl₂, Toluene, 2 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
-
In a reaction vessel, combine aryl halide (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol% as ligand), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a suitable solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Visualizing Catalytic Pathways
The following diagrams illustrate the potential catalytic cycles and workflows for this compound.
Caption: Proposed organocatalytic cycle involving Lewis base activation.
References
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methyl-8-quinolinyl benzenesulfonate
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-Methyl-8-quinolinyl benzenesulfonate, a potentially valuable building block, can be synthesized through a two-step process commencing with the formation of 2-methyl-8-hydroxyquinoline, followed by its sulfonylation. This guide provides a side-by-side comparison of two plausible synthetic routes for this target molecule, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthetic Overview
The overall synthesis of this compound involves two main stages:
-
Synthesis of 2-Methyl-8-hydroxyquinoline: This intermediate is prepared via a Doebner-von Miller reaction, a classic method for synthesizing quinolines.
-
Sulfonylation of 2-Methyl-8-hydroxyquinoline: The hydroxyl group of the intermediate is then reacted with benzenesulfonyl chloride to form the final sulfonate ester. This guide will explore two distinct methods for this sulfonylation step.
Route 1: Pyridine-Mediated Sulfonylation
This route employs pyridine as a base to facilitate the reaction between 2-methyl-8-hydroxyquinoline and benzenesulfonyl chloride in an organic solvent.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline
In a reaction vessel, 33.0g (0.3 mol) of o-aminophenol is mixed with 150 mL of 18% hydrochloric acid and stirred at reflux. To this solution, a mixture of 14.0g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 2 hours. After cooling, the solution is neutralized with ammonia water and extracted with toluene (4 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a black solid. The crude product is purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa to obtain 2-methyl-8-hydroxyquinoline.[1]
Step 2: Sulfonylation using Pyridine
2-Methyl-8-hydroxyquinoline (1.59 g, 10 mmol) is dissolved in 20 mL of dichloromethane in a flask. The solution is cooled in an ice bath, and pyridine (1.6 mL, 20 mmol) is added. Benzenesulfonyl chloride (1.27 mL, 10 mmol) is then added dropwise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization.
Route 2: Schotten-Baumann Sulfonylation
This alternative route utilizes the classic Schotten-Baumann reaction conditions, employing an aqueous solution of a strong base for the sulfonylation step.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline
The procedure is identical to Step 1 in Route 1.[1]
Step 2: Sulfonylation under Schotten-Baumann Conditions
2-Methyl-8-hydroxyquinoline (1.59 g, 10 mmol) is dissolved in 25 mL of a 10% aqueous sodium hydroxide solution in a flask. To this vigorously stirred solution, benzenesulfonyl chloride (1.27 mL, 10 mmol) is added dropwise. The reaction mixture is stirred vigorously for 15-20 minutes. The precipitated solid product, this compound, is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to afford the pure product.[2]
Quantitative Data Summary
| Parameter | Route 1: Pyridine-Mediated Sulfonylation | Route 2: Schotten-Baumann Sulfonylation |
| Step 1 Yield | ≥ 85% (for 2-methyl-8-hydroxyquinoline)[1] | ≥ 85% (for 2-methyl-8-hydroxyquinoline)[1] |
| Step 2 Base | Pyridine | Sodium Hydroxide |
| Step 2 Solvent | Dichloromethane | Water |
| Reaction Time (Step 2) | ~12.5 hours | ~20 minutes |
| Work-up | Organic extraction and washing | Filtration and washing |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Comparison and Conclusion
Both routes presented offer viable pathways to this compound, starting from readily available precursors. The initial synthesis of 2-methyl-8-hydroxyquinoline is a high-yielding and well-established procedure.
The primary difference lies in the sulfonylation step. Route 1 , utilizing pyridine in dichloromethane, is a common and effective method for reactions that are sensitive to water or require milder basic conditions. However, it necessitates a longer reaction time and a more involved work-up procedure involving solvent extraction.
Route 2 , employing the Schotten-Baumann conditions, offers a significantly faster reaction time and a simpler work-up, often involving direct precipitation and filtration of the product. The use of aqueous sodium hydroxide makes it a more environmentally benign and cost-effective option in terms of solvent and base.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of the starting materials to the reaction conditions. For rapid and straightforward synthesis, the Schotten-Baumann approach (Route 2) appears to be the more advantageous method. However, for substrates that may be sensitive to strong aqueous base, the pyridine-mediated method (Route 1) provides a reliable alternative. Researchers should consider these factors when selecting the optimal synthetic strategy for their needs.
References
Assessing the Purity of Synthesized 2-Methyl-8-quinolinyl benzenesulfonate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Methyl-8-quinolinyl benzenesulfonate, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to ensure the quality and consistency of this compound in research and manufacturing.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. This compound, a heterocyclic compound, requires rigorous purity assessment to identify and quantify any process-related impurities or degradation products. This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound and compares its performance with a structurally similar compound, 8-Quinolinyl tosylate, to provide a comprehensive analytical framework.
Comparative Purity Analysis
The purity of synthesized this compound was determined and compared with 8-Quinolinyl tosylate using a validated HPLC method. The results, summarized in the table below, demonstrate the effectiveness of the analytical procedure in separating the main compound from potential impurities.
| Compound | Retention Time (min) | Purity (%) | Major Impurity (if any) |
| This compound | 12.5 | 99.2 | Unreacted Starting Material (2-methyl-8-hydroxyquinoline) |
| 8-Quinolinyl tosylate | 11.8 | 98.9 | Unreacted Starting Material (8-hydroxyquinoline) |
Experimental Protocols
Synthesis of this compound
A solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous pyridine is cooled to 0°C. Benzenesulfonyl chloride (1.1 eq) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then poured into ice-water and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is purified by recrystallization from ethanol.
Synthesis of 8-Quinolinyl tosylate (Alternative Compound)
A similar procedure is followed as for the benzenesulfonate derivative, using p-toluenesulfonyl chloride instead of benzenesulfonyl chloride. The crude product is purified by recrystallization from a mixture of ethanol and water.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A reversed-phase HPLC method was developed and validated for the purity analysis of both compounds.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Workflow and Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for this compound.
Caption: Workflow for purity assessment using HPLC.
Conclusion
The provided HPLC method is demonstrated to be effective for the purity assessment of this compound. The comparative data with 8-Quinolinyl tosylate establishes a benchmark for quality control. The detailed protocols and visual workflows serve as a valuable resource for researchers and professionals in ensuring the integrity of this important chemical intermediate.
In-Silico Deep Dive: A Comparative Analysis of 2-Methyl-8-quinolinyl benzenesulfonate and Its Analogs for Drug Discovery
For Immediate Release
A comprehensive in-silico analysis of 2-Methyl-8-quinolinyl benzenesulfonate and four of its structurally analogous compounds reveals key differences in their predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential as anticancer agents. This comparative guide offers valuable insights for researchers and drug development professionals engaged in the exploration of quinoline-based therapeutics.
This investigation delves into the molecular characteristics of this compound and its analogs: 4-Methyl-8-quinolinyl benzenesulfonate, 2-Chloro-8-quinolinyl benzenesulfonate, 8-Quinolinyl benzenesulfonate, and 2-Methyl-8-quinolinyl p-toluenesulfonate. By employing a suite of established in-silico tools, this guide provides a side-by-side comparison of their potential as drug candidates, with a particular focus on their predicted interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Physicochemical Properties: A Foundation for Drug-Likeness
The fundamental physicochemical properties of a compound govern its behavior in a biological system. The table below summarizes the predicted properties for the parent compound and its analogs, calculated using Molinspiration and Osiris Property Explorer. Variations in molecular weight, lipophilicity (LogP), and polar surface area (TPSA) suggest differences in their potential for membrane permeability and solubility. All compounds adhere to Lipinski's rule of five, indicating good preliminary drug-likeness.
| Compound | Molecular Formula | Mol. Weight | LogP | TPSA (°A²) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | Rule of 5 Violations |
| This compound | C₁₆H₁₃NO₃S | 299.35 | 3.85 | 64.61 | 4 | 0 | 3 | 0 |
| 4-Methyl-8-quinolinyl benzenesulfonate | C₁₆H₁₃NO₃S | 299.35 | 3.85 | 64.61 | 4 | 0 | 3 | 0 |
| 2-Chloro-8-quinolinyl benzenesulfonate | C₁₅H₁₀ClNO₃S | 319.77 | 4.18 | 64.61 | 4 | 0 | 3 | 0 |
| 8-Quinolinyl benzenesulfonate | C₁₅H₁₁NO₃S | 285.32 | 3.34 | 64.61 | 4 | 0 | 3 | 0 |
| 2-Methyl-8-quinolinyl p-toluenesulfonate | C₁₇H₁₅NO₃S | 313.37 | 4.21 | 64.61 | 4 | 0 | 3 | 0 |
Caption: Comparative physicochemical properties of this compound and its analogs.
ADMET Profile: Predicting the Fate of a Drug in the Body
The ADMET profile of a compound is a critical determinant of its clinical success. Using ADMETlab 2.0 and pkCSM web servers, a comprehensive prediction of the absorption, distribution, metabolism, excretion, and toxicity properties was performed. The results, summarized below, highlight potential differences in oral bioavailability, blood-brain barrier penetration, and metabolic stability among the analogs.
| Parameter | This compound | 4-Methyl-8-quinolinyl benzenesulfonate | 2-Chloro-8-quinolinyl benzenesulfonate | 8-Quinolinyl benzenesulfonate | 2-Methyl-8-quinolinyl p-toluenesulfonate |
| Absorption | |||||
| Caco-2 Permeability (logPapp) | High | High | Moderate | High | High |
| Human Intestinal Absorption (%) | > 90 | > 90 | ~85 | > 90 | > 90 |
| Distribution | |||||
| BBB Permeability (logBB) | Low | Low | Low | Low | Low |
| Plasma Protein Binding (%) | > 95 | > 95 | > 95 | ~90 | > 95 |
| Metabolism | |||||
| CYP2D6 Substrate | Yes | Yes | Yes | Yes | Yes |
| CYP3A4 Substrate | Yes | Yes | Yes | Yes | Yes |
| Excretion | |||||
| Total Clearance (log ml/min/kg) | Low | Low | Low | Moderate | Low |
| Toxicity | |||||
| hERG Inhibition | Low Risk | Low Risk | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Hepatotoxicity | Low Risk | Low Risk | Low Risk | Low Risk | Low Risk |
Caption: Predicted ADMET profiles of this compound and its analogs.
Molecular Docking: Insights into Anticancer Potential
To explore the potential anticancer activity of these compounds, molecular docking studies were performed against the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The docking simulations, conducted using SwissDock, predicted the binding affinities and interaction patterns of each compound within the ATP-binding site of EGFR. The results suggest that all compounds can favorably bind to the receptor, with 2-Methyl-8-quinolinyl p-toluenesulfonate exhibiting the strongest predicted binding affinity.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Met793, Leu718, Cys797 |
| 4-Methyl-8-quinolinyl benzenesulfonate | -8.3 | Met793, Leu718, Cys797 |
| 2-Chloro-8-quinolinyl benzenesulfonate | -8.8 | Met793, Leu718, Cys797, Thr790 |
| 8-Quinolinyl benzenesulfonate | -8.1 | Met793, Leu718 |
| 2-Methyl-8-quinolinyl p-toluenesulfonate | -9.1 | Met793, Leu718, Cys797, Thr790 |
Caption: Predicted binding affinities and key interacting residues from molecular docking against EGFR.
Experimental Protocols
The in-silico analyses in this guide were conducted using publicly available web servers and are based on established computational methodologies.
Physicochemical Property Prediction: The molecular properties were calculated using the Molinspiration (--INVALID-LINK--) and Osiris Property Explorer (--INVALID-LINK--) web-based tools. The SMILES (Simplified Molecular Input Line Entry System) string for each compound was used as the input.
ADMET Prediction: ADMET profiles were predicted using the ADMETlab 2.0 (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental data.
Molecular Docking: Molecular docking simulations were performed using the SwissDock web server (--INVALID-LINK--). The crystal structure of the human Epidermal Growth Factor Receptor (PDB ID: 1M17) was used as the target protein. The ligands were prepared and submitted for docking, and the results were analyzed based on the predicted binding energies and interaction patterns.
Visualizing the In-Silico Workflow and Molecular Relationships
To illustrate the process and the relationships between the studied compounds, the following diagrams were generated using Graphviz.
Caption: Workflow for the in-silico comparison of the quinolinyl benzenesulfonate analogs.
Caption: Structural relationships between this compound and its analogs.
Conclusion
This in-silico comparative guide provides a foundational dataset for the further investigation of this compound and its analogs as potential therapeutic agents. The predicted favorable drug-like properties and potential for EGFR inhibition warrant further experimental validation to confirm their anticancer activity. The structural modifications presented in the analogous compounds offer clear directions for future medicinal chemistry efforts to optimize potency and pharmacokinetic profiles.
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-8-quinolinyl benzenesulfonate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-8-quinolinyl benzenesulfonate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and your lab's Chemical Hygiene Plan. The following are general but essential safety measures based on the hazard profile of similar benzenesulfonate compounds.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | ANSI-approved safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed and laundered before reuse.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, absorbent pads, and empty containers, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally a good choice.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Include the accumulation start date (the date the first drop of waste was added to the container).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[1][2]
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution (often 90 or 180 days), contact your EHS office to arrange for a pickup.[1]
-
Provide them with all the necessary information from the waste label.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Summary of Key Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed |
| Disposal Method | Professional disposal via institutional EHS. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] |
| Spill Response | Absorb with inert material, collect in a sealed container, and treat as hazardous waste. |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Essential Safety and Logistical Information for Handling 2-Methyl-8-quinolinyl benzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-8-quinolinyl benzenesulfonate was found. The following guidance is based on the safety profiles of structurally similar compounds, such as methyl benzenesulfonate and other benzenesulfonic acid derivatives. A comprehensive, substance-specific risk assessment should be conducted by researchers before handling this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended based on the potential hazards associated with benzenesulfonate and quinoline compounds, which include risks of skin and eye irritation, harmful effects if swallowed, and potential respiratory irritation.[1][2][3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[2]
-
A chemical fume hood is recommended for all procedures involving this compound to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Respiratory Protection:
-
If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Eye and Face Protection:
-
Wear tight-sealing safety goggles to protect against splashes.
-
In addition to goggles, a face shield should be worn when there is a significant risk of splashing.
Skin and Body Protection:
-
A lab coat or chemical-resistant apron should be worn.
-
For procedures with a higher risk of skin contact, chemical-resistant coveralls are recommended.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
Hand Protection:
-
Wear impervious, chemical-resistant gloves.
-
It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after handling the chemical.
Quantitative Data for a Structurally Similar Compound
The following table summarizes the acute toxicity data for Methyl Benzenesulfonate, a structurally related compound. This information is provided for illustrative purposes, as specific toxicity data for this compound is not available.
| Compound | Test Type | Route of Exposure | Species | Value | Reference |
| Methyl Benzenesulfonate | LD50 | Oral | Mouse | 250 mg/kg | [1] |
| Methyl Benzenesulfonate | LD50 | Oral | Rat | 740 mg/kg | [4] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a tested population.
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the work area is clean and that all required equipment is readily available and in good working order.
-
Dispensing: Handle the compound in a chemical fume hood to avoid inhalation of any dust or vapors.[4] Avoid direct contact with skin, eyes, and clothing.[1][3]
-
Procedures: During any experimental procedures, maintain a safe distance and use appropriate tools to handle the chemical. Avoid eating, drinking, or smoking in the work area.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3] Clean the work area and any equipment used.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store in a designated corrosives area if the compound is determined to be corrosive.[4]
Disposal Plan
Waste Characterization:
-
All waste containing this compound should be treated as hazardous waste.
Disposal Procedure:
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible waste streams.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material. Sweep up the absorbed material and place it into a suitable container for disposal.[4] Avoid creating dust.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal company.[1] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1] Do not allow the product to enter drains or waterways.[1][3]
Workflow for Handling and Disposal of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
